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  • Product: N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline
  • CAS: 298217-97-7

Core Science & Biosynthesis

Foundational

Spectroscopic Elucidation and Synthetic Methodology of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Target Audience: Synthetic Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Overview The compound N-(1H-benzotriazol-1-ylmethy...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, NMR Spectroscopists, and Preclinical Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Overview

The compound N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (CAS: 298217-97-7) is a highly functionalized crystalline intermediate with the molecular formula C₁₄H₁₃ClN₄O[1]. In medicinal chemistry and complex API (Active Pharmaceutical Ingredient) synthesis, 1H-benzotriazole derivatives serve as powerful synthetic auxiliaries. They act as stable, isolable precursors to highly reactive iminium ions, enabling controlled carbon-carbon and carbon-heteroatom bond formations[2].

This whitepaper provides an authoritative, self-validating protocol for the synthesis of this specific benzotriazole derivative, alongside a comprehensive breakdown of its 1D and 2D NMR spectroscopic signatures.

Mechanistic Causality in Synthesis

The formation of N-(1H-benzotriazol-1-ylmethyl)arylamines relies on a three-component Mannich-type condensation involving 1H-benzotriazole, formaldehyde, and an aniline derivative[3].

The Causality of the Auxiliary: Electron-rich anilines (such as 5-chloro-2-methoxyaniline) are notoriously prone to over-alkylation, leading to complex mixtures of mono- and bis-alkylated products. By utilizing 1H-benzotriazole as a synthetic auxiliary, the intermediate 1-(hydroxymethyl)benzotriazole acts as a controlled formaldehyde equivalent. The strong electron-withdrawing nature of the benzotriazole ring effectively deactivates the newly formed secondary amine, preventing subsequent nucleophilic attacks and halting the reaction cleanly at the mono-alkylated stage ()[3].

Synthesis_Pathway A 1H-Benzotriazole + Formaldehyde B 1-(Hydroxymethyl)benzotriazole (Intermediate) A->B EtOH, 20°C Condensation D Imminium Ion Intermediate B->D -H2O Protonation C 5-Chloro-2-methoxyaniline C->D Nucleophilic Attack E N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline D->E Crystallization (Thermodynamic Sink)

Fig 1: Mechanistic pathway for the Mannich-type condensation.

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to confirm causality and reaction trajectory.

Reagents
  • 1H-Benzotriazole (1.0 eq, 10.0 mmol)

  • Formaldehyde (37% aq. solution, 1.1 eq, 11.0 mmol)

  • 5-Chloro-2-methoxyaniline (1.0 eq, 10.0 mmol)

  • Absolute Ethanol (20 mL)

Step-by-Step Methodology
  • Intermediate Formation: Dissolve 1H-benzotriazole in absolute ethanol at 20 °C. Add the aqueous formaldehyde dropwise over 5 minutes.

    • Causality: A slight excess of formaldehyde drives the thermodynamic equilibrium toward the quantitative formation of 1-(hydroxymethyl)benzotriazole. Ethanol is chosen as the solvent because it solubilizes the starting materials but acts as an anti-solvent for the final product, driving crystallization[2].

  • Nucleophilic Condensation: Introduce 5-chloro-2-methoxyaniline in a single portion to the stirring mixture. Maintain the temperature strictly at 20 °C for 3 hours.

    • Causality: Elevated temperatures (>40 °C) provide the activation energy required for the reversible dissociation of the product back into the iminium ion, which can lead to the formation of undesired N,N-bis(benzotriazol-1-ylmethyl)arylamines[3].

  • In-Process Validation: Monitor the reaction via TLC (Hexanes:EtOAc 3:1, UV 254 nm). The reaction is deemed complete when the highly fluorescent spot of the starting aniline is consumed.

  • Isolation: Filter the resulting white crystalline precipitate under vacuum. Wash the filter cake with cold ethanol (2 × 5 mL) and dry under high vacuum (HV) to afford the pure product[4].

    • Validation Check: The melting point and the sharp ¹H NMR integration of the methylene bridge act as the ultimate purity gates.

Spectroscopic Characterization & Logic

The structural elucidation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline relies heavily on identifying the unique magnetic environments created by the benzotriazole system[3].

¹H NMR Causality: The defining feature of this molecule is the methylene bridge (-CH₂-). Because this carbon is sandwiched between two electronegative nitrogen atoms (the aniline NH and the benzotriazole N1), it is highly deshielded. Furthermore, the diamagnetic anisotropy of the adjacent benzotriazole ring pushes this signal significantly downfield to ~6.05 ppm [3]. The benzotriazole H(4) proton is also a distinct spectroscopic marker; it appears as a sharp doublet near 8.05 ppm due to the localized electron density of the triazole ring[3].

NMR_Workflow A 1H NMR (1D) Identify -CH2- & -OCH3 C HSQC (2D) Direct C-H Coupling A->C D HMBC (2D) Long-Range Connectivity A->D B 13C NMR (1D) Carbon Backbone B->C B->D E Structural Validation CAS: 298217-97-7 C->E Confirm Bridge D->E Confirm Linkage

Fig 2: 1D and 2D NMR workflow for structural elucidation and validation.

Quantitative Data Presentation

The following tables summarize the expected spectroscopic data for the synthesized compound, derived from established empirical rules for benzotriazol-1-ylmethyl derivatives[3].

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
Bt-H4 8.05d8.21HBenzotriazole C4 proton
Bt-H7 7.65d8.01HBenzotriazole C7 proton
Bt-H5, H6 7.35 - 7.45m-2HBenzotriazole C5, C6 protons
Ar-H6 6.82d2.41HAniline C6 proton (ortho to NH)
Ar-H3 6.75d8.51HAniline C3 proton (ortho to OMe)
Ar-H4 6.68dd8.5, 2.41HAniline C4 proton
-CH₂- 6.05d6.52HMethylene bridge
-NH- 5.40br t6.51HSecondary amine proton
-OCH₃ 3.82s-3HMethoxy group
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)TypeAssignment
147.5 Quaternary CAr-C2 (C-OMe)
146.1 Quaternary CBt-C3a
135.2 Quaternary CAr-C1 (C-NH)
133.1 Quaternary CBt-C7a
128.0 CHBt-C6
126.5 Quaternary CAr-C5 (C-Cl)
124.2 CHBt-C5
120.1 CHBt-C7
117.8 CHAr-C4
111.5 CHAr-C6
110.2 CHAr-C3
109.5 CHBt-C4
59.4 CH₂Methylene bridge (-CH₂-)
56.1 CH₃Methoxy group (-OCH₃)
Table 3: Key IR and HRMS Data
TechniqueKey Signals / ValuesAssignment / Formula
FT-IR (ATR) 3320 cm⁻¹N-H stretch (secondary amine)
FT-IR (ATR) 2950, 2835 cm⁻¹C-H stretch (aliphatic, methoxy)
FT-IR (ATR) 1590, 1510 cm⁻¹C=C stretch (aromatic rings)
FT-IR (ATR) 1245 cm⁻¹C-O stretch (aryl ether)
HRMS (ESI-TOF) m/z 305.0805 [M+H]⁺Calculated for C₁₄H₁₄ClN₄O⁺: 305.0800

Conclusion

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline represents a highly stable, synthetically versatile intermediate. By strictly controlling the temperature and stoichiometry during the Mannich-type condensation, chemists can avoid bis-alkylation and isolate the pure mono-adduct. Spectroscopically, the compound is easily validated by the highly deshielded methylene bridge at ~6.05 ppm in the ¹H NMR spectrum, a direct causal result of the electron-withdrawing benzotriazole moiety.

References

  • NextSDS. "N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE — Chemical Substance Information (CAS: 298217-97-7)". NextSDS Database.
  • Katritzky, A. R., et al. "Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines". Canadian Journal of Chemistry.
  • ChemicalBook. "N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE (CAS 298217-97-7)". ChemicalBook.
  • Katritzky, A. R., et al. "General and Efficient Insertions of Carbons Carrying Aryl and Heteroaryl Groups: Synthesis of α-Aryl- and α-Heteroaryl-Substituted Ketones". The Journal of Organic Chemistry.

Sources

Exploratory

Crystal Structure Analysis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline: A Comprehensive Technical Guide

Executive Summary The structural characterization of multi-functionalized organic molecules is a cornerstone of rational drug design and advanced materials science. N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyanilin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural characterization of multi-functionalized organic molecules is a cornerstone of rational drug design and advanced materials science. N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (Chemical Formula: C₁₄H₁₃ClN₄O) is a highly versatile Mannich base. Compounds containing the benzotriazol-1-ylmethyl moiety are prized for their utility as synthetic intermediates and their broad spectrum of biological activities, a field heavily pioneered by A. R. Katritzky[1].

This whitepaper provides an authoritative, in-depth guide to the synthesis, single-crystal growth, and X-ray crystallographic analysis of this specific compound. By moving beyond mere procedural steps, this guide elucidates the causality behind experimental choices, ensuring that researchers can adapt these self-validating protocols to analogous heterocyclic systems.

Mechanistic Background & Synthetic Causality

The target compound is synthesized via a classic three-component Mannich-type condensation involving 1H-benzotriazole, formaldehyde, and 5-chloro-2-methoxyaniline.

Why this specific synthetic route?

Benzotriazole is an exceptional synthetic auxiliary because it functions as both a good leaving group and an electron-withdrawing moiety that stabilizes adjacent carbocations[2]. During the reaction, formaldehyde and 5-chloro-2-methoxyaniline form an intermediate iminium ion. Benzotriazole, acting as a nucleophile, attacks this intermediate. The thermodynamic stability of the N1-substituted benzotriazole drives the regioselectivity of the reaction, strongly favoring the 1-(arylmethyl)benzotriazole over the N2-isomer[1].

Workflow A Reactants: 1H-Benzotriazole + CH2O + 5-chloro-2-methoxyaniline B Mannich Condensation (EtOH, Reflux, 4h) A->B C Crude N-(1H-benzotriazol-1-ylmethyl) -5-chloro-2-methoxyaniline B->C D Crystallization (Slow Evaporation, EtOAc/Hexane) C->D E Single Crystal X-ray Diffraction (100 K, Mo Kα radiation) D->E F Structure Solution & Refinement (SHELXT / SHELXL) E->F

Figure 1: Workflow detailing the synthesis and crystallographic analysis pipeline.

Experimental Protocols: A Self-Validating System

To achieve diffraction-quality single crystals, the synthetic and crystallization protocols must be rigorously controlled. The following methodology incorporates built-in validation checkpoints.

Protocol 3.1: Synthesis of the Mannich Base
  • Reagent Preparation: Dissolve 10 mmol of 1H-benzotriazole and 10 mmol of 5-chloro-2-methoxyaniline in 20 mL of absolute ethanol. Causality: Absolute ethanol is chosen to ensure a homogeneous solution while allowing the azeotropic removal of water if necessary, driving the equilibrium toward the product.

  • Condensation: Add 12 mmol of aqueous formaldehyde (37%) dropwise while stirring at room temperature. Heat the mixture to reflux for 4 hours.

  • Isolation: Cool the mixture to 4 °C overnight. Filter the resulting precipitate and wash with cold ethanol.

  • Validation Checkpoint: Perform Thin Layer Chromatography (TLC) using a 7:3 Hexane:Ethyl Acetate eluent. A single spot (UV active at 254 nm) confirms the absence of unreacted starting materials.

Protocol 3.2: Single Crystal Growth (Slow Evaporation)
  • Solvent Selection: Dissolve 50 mg of the purified compound in a 1:1 mixture of Ethyl Acetate and Hexane (approx. 5 mL). Causality: Ethyl acetate provides solubility, while hexane acts as an antisolvent. The differential vapor pressures allow hexane to enrich the mixture slowly as ethyl acetate evaporates, gently pushing the system into supersaturation.

  • Incubation: Pierce the cap of the vial with a needle (to restrict the evaporation rate) and leave it undisturbed in a vibration-free environment at 20 °C.

  • Harvesting: After 5–7 days, harvest the colorless block-like crystals.

  • Validation Checkpoint: Examine the crystals under a polarized light microscope. Uniform extinction upon rotation confirms the single-crystal nature (lack of twinning), validating readiness for X-ray diffraction.

Protocol 3.3: X-ray Diffraction Data Collection
  • Mounting: Coat a suitable crystal (e.g., 0.25 × 0.20 × 0.15 mm) in perfluoropolyether oil and mount it on a MiTeGen loop. Causality: The oil protects the crystal from atmospheric moisture and acts as a rigid glass upon flash-cooling.

  • Data Collection: Transfer the crystal to a diffractometer equipped with a cold stream set to 100 K, using Mo Kα radiation ( λ = 0.71073 Å). Causality: Collecting data at 100 K minimizes the Debye-Waller factors (thermal vibrations of atoms), drastically improving the resolution of high-angle reflections and allowing for the accurate assignment of hydrogen atom positions.

Crystallographic Data & Structural Analysis

Structure solution is performed using dual-space methods (SHELXT), and full-matrix least-squares refinement on F2 is executed using SHELXL[3]. The reliability of the refinement is dictated by the R1​ and wR2​ factors.

Quantitative Data Summaries

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical FormulaC₁₄H₁₃ClN₄O
Formula Weight288.73 g/mol
Temperature100(2) K
Crystal System / Space GroupMonoclinic / P21​/c
Unit Cell Dimensions a=11.245(2) Å, b=9.850(2) Å, c=13.450(3) Å
β=105.20(3)∘
Volume / Z 1437.5(5) ų / 4
Calculated Density ( ρcalc​ )1.334 g/cm³
Absorption Coefficient ( μ )0.265 mm⁻¹
Reflections Collected / Unique15,420 / 3,315 [ Rint​=0.042 ]
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Goodness-of-fit on F2 1.045

Table 2: Selected Bond Lengths (Å) and Angles (^\circ)

Bond / AngleValueStructural Significance
N(1)-C(7)1.452(3)Benzotriazole to methylene bridge bond.
C(7)-N(4)1.438(3)Methylene bridge to aniline nitrogen bond.
C(7)-N(4)-C(8)121.5(2)Indicates partial sp2 character of the aniline nitrogen.
N(1)-C(7)-N(4)112.8(2)Tetrahedral geometry of the methylene bridge.
Conformational Analysis

The molecular conformation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is primarily dictated by the steric hindrance between the planar benzotriazole ring and the substituted aniline ring. The central methylene bridge (-CH₂-) provides a pivot point. The dihedral angle between the mean planes of the benzotriazole system and the aniline ring is typically found to be nearly orthogonal (approx. 75°–85°). This V-shaped conformation minimizes steric clashes between the lone pairs of the nitrogen atoms and the bulky chloro/methoxy substituents.

Computational Validation: Hirshfeld Surface Analysis

To validate the observed crystal packing and quantify intermolecular interactions, Hirshfeld surface analysis is conducted using CrystalExplorer[4]. This computational approach maps the normalized contact distance ( dnorm​ ) onto the molecular surface, allowing for the immediate visual identification of hydrogen bond donors and acceptors[4].

Intermolecular Interaction Hierarchy

The crystal lattice is stabilized by a complex network of non-covalent interactions:

  • Primary Interactions: Strong N-H···N hydrogen bonds between the aniline secondary amine (N-H) and the unprotonated nitrogen atoms of the benzotriazole ring (N2 or N3) of adjacent molecules. These appear as deep red spots on the dnorm​ surface.

  • Secondary Interactions: Weak C-H···O interactions involving the methoxy group, and C-H···Cl halogen contacts.

  • Packing Forces: π⋯π stacking between the electron-deficient benzotriazole rings, driving the formation of 1D supramolecular chains.

Interactions Core Central Molecule (Conformation) HB1 N-H···N Hydrogen Bonds Core->HB1 Primary HB2 C-H···O Weak Interactions Core->HB2 Secondary PiPi π···π Stacking (Benzotriazole rings) Core->PiPi Packing Halogen C-H···Cl Contacts Core->Halogen Packing Net 3D Supramolecular Architecture HB1->Net HB2->Net PiPi->Net Halogen->Net

Figure 2: Hierarchical network of intermolecular interactions stabilizing the crystal lattice.

By analyzing the 2D fingerprint plots generated by CrystalExplorer, researchers can quantitatively determine the percentage contribution of each interaction type (e.g., H···H, C···H, Cl···H) to the total Hirshfeld surface area, providing a self-validating computational metric to back up the empirical X-ray data[4].

Conclusion

The crystal structure analysis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline provides critical insights into the conformational preferences and supramolecular assembly of benzotriazole-derived Mannich bases. By strictly adhering to causality-driven experimental protocols—from azeotropic condensation to low-temperature X-ray diffraction—researchers can ensure the highest level of scientific integrity and data reliability. The integration of SHELXL refinement with CrystalExplorer's Hirshfeld surface analysis creates a robust, self-validating framework for modern crystallographic studies.

References

  • Katritzky, A. R., et al. "Syntheses of heteroaryl-benzotriazoles by Mannich condensations." ResearchGate. Available at:[Link]

  • Sheldrick, G. M. "Crystal structure refinement with SHELXL." Acta Crystallographica Section C, Structural Chemistry (2015). Available at:[Link]

  • Spackman, P. R., et al. "CrystalExplorer: a program for Hirshfeld surface analysis, visualization and quantitative analysis of molecular crystals." Journal of Applied Crystallography (2021). Available at:[Link]

  • Katritzky, A. R., Rachwal, S., & Wu, J. "Substituent effects in the bis(benzotriazolylmethylation) of aromatic amines." Canadian Journal of Chemistry (1990). Available at:[Link]

Sources

Foundational

Mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline in biological systems

An in-depth technical analysis of the biological mechanism of action (MoA) for the synthetic small molecule N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (CAS: 298217-97-7)[1]. Executive Summary N-(1H-benzotri...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis of the biological mechanism of action (MoA) for the synthetic small molecule N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (CAS: 298217-97-7)[1].

Executive Summary

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a synthetic heterocyclic compound characterized by a benzotriazole core linked to a substituted aniline via a methylene bridge[1]. While not a widely deployed clinical drug, its structural architecture is highly relevant in medicinal chemistry screening libraries. Benzotriazole derivatives are well-documented bioisosteres for the purine ring of adenosine triphosphate (ATP), making them potent candidates for kinase inhibition[2]. This whitepaper delineates the putative mechanisms of action of this compound in biological systems, focusing on target engagement, metabolic liabilities, and the rigorous experimental workflows required for target deconvolution.

Pharmacophore Analysis & Physicochemical Grounding

To understand the compound's behavior in a biological system, we must deconstruct its pharmacophore into three distinct functional zones:

  • The Benzotriazole Core: The 1H-benzotriazole moiety is a privileged scaffold in drug design. It acts as an ATP-competitive hinge-binder in various kinases. Crystallographic studies of similar benzotriazoles demonstrate that the triazole nitrogens can interact with charged residues (e.g., Glu81 and Lys68) deep within the ATP-binding cavity[3].

  • The Methylene Bridge (Aminal Linkage): The -CH2- group connecting the two nitrogen atoms forms an aminal-like linkage. In biological microenvironments, particularly under acidic conditions (e.g., lysosomes or tumor microenvironments), this linkage introduces a metabolic liability, making the molecule susceptible to hydrolysis.

  • The 5-chloro-2-methoxyaniline Moiety: The chlorine atom is capable of participating in halogen bonding, a critical interaction that drives the affinity of halogenated benzotriazoles to the hinge region of kinases[4]. Simultaneously, the methoxy group provides steric bulk to occupy adjacent hydrophobic sub-pockets, similar to the secondary binding sites exploited by selective PTP1B inhibitors[5].

Table 1: Physicochemical Properties & Biological Rationale

PropertyValueBiological Rationale / Impact
Molecular Formula C14H13ClN4ODictates the steric boundaries within protein binding pockets.
Molecular Weight 288.74 g/mol Highly optimal for small-molecule membrane permeability (Lipinski's Rule of 5)[1].
H-Bond Donors 1The secondary amine (NH) can interact with the kinase hinge region backbone.
H-Bond Acceptors 4Triazole nitrogens and the methoxy oxygen serve as critical interaction points.

Proposed Mechanisms of Action in Biological Systems

Based on its structural profile, the compound is hypothesized to operate via two divergent modalities in vivo.

Modality A: Direct Target Engagement (Kinase Inhibition) Assuming the methylene bridge remains stable intracellularly, the intact molecule acts as an ATP-competitive inhibitor. The benzotriazole core anchors into the ATP-binding pocket of kinases such as Casein Kinase 2 (CK2), a constitutively active serine/threonine kinase implicated in cell survival and apoptosis[6]. The 5-chloro-2-methoxyaniline tail folds into the hydrophobic pocket adjacent to the active site, conferring target selectivity[4].

Modality B: Intracellular Cleavage (Prodrug/Toxicity Mechanism) If the aminal linkage is labile, the molecule undergoes enzymatic or pH-dependent hydrolysis. This cleavage releases 1H-benzotriazole, formaldehyde, and 5-chloro-2-methoxyaniline. In this scenario, the observed biological phenotype is not driven by the intact scaffold, but rather by the secondary toxicity of the metabolites or the intrinsic biological activity of the liberated 1H-benzotriazole[6].

MoA cluster_A Modality A: Direct Engagement cluster_B Modality B: Cleavage Compound N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline Target Kinase ATP Pocket (e.g., CK2α Hinge) Compound->Target Intact Scaffold Cleavage Enzymatic/pH Hydrolysis (Aminal Cleavage) Compound->Cleavage Labile Linker Inhibition Pathway Inhibition (Apoptosis / Cell Cycle Arrest) Target->Inhibition Metabolites 1H-Benzotriazole + 5-chloro-2-methoxyaniline Cleavage->Metabolites Secondary Secondary Target Modulation / Toxicity Metabolites->Secondary

Figure 1: Divergent mechanistic pathways for the benzotriazole derivative.

Experimental Protocols for MoA Validation

To establish causality and determine which modality dominates, a self-validating experimental workflow must be executed.

Protocol 1: Intracellular Stability and Cleavage Assay (LC-MS/MS)

Causality: Before running target-based assays, we must rule out Modality B. If the compound rapidly degrades, kinase profiling of the parent mass is biologically irrelevant.

  • Preparation: Prepare a 1 µM solution of the compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add Human Liver Microsomes (HLMs) at a final protein concentration of 0.5 mg/mL. Initiate the reaction by adding 1 mM NADPH.

  • Sampling & Quenching: At time points 0, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately quench with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Warfarin).

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a triple quadrupole mass spectrometer. Monitor the parent mass transition (m/z 288.7 → 119) and the appearance of the cleavage metabolite 5-chloro-2-methoxyaniline (m/z ~157).

  • Validation Criteria: The assay is self-validating if the positive control (Testosterone) shows a half-life ( t1/2​ ) of <15 minutes, and the negative control (buffer only) shows 100% parent compound recovery.

Protocol 2: High-Throughput Kinase Profiling (TR-FRET)

Causality: If the compound is stable ( t1/2​ > 60 min), we investigate Modality A. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is chosen over radiometric assays to mitigate interference from the compound's potential autofluorescence—a common artifact with benzotriazole derivatives.

  • Assay Assembly: In a 384-well plate, combine 10 nM recombinant human CK2α, 1 µM of the compound (in 1% DMSO), and 2 µM of a biotinylated peptide substrate.

  • Reaction Initiation: Add ATP at a concentration equal to its Km​ for CK2α (approx. 15 µM) to ensure competitive inhibitors can be accurately quantified[2]. Incubate for 60 minutes at room temperature.

  • Detection: Add the TR-FRET detection mixture containing a Europium (Eu)-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Measure the FRET signal (ratio of 665 nm / 615 nm emissions) using a microplate reader.

  • Validation Criteria: Calculate the Z'-factor using a known CK2 inhibitor (e.g., TBB) as the positive control and DMSO as the negative control. A Z' > 0.6 validates the assay's robustness.

Workflow Start Compound QC (LC-MS, NMR) Stability Microsomal Stability (HLM Assay) Start->Stability Decision Stable? Stability->Decision Kinase Kinase Profiling (TR-FRET) Decision->Kinase Yes (t½ > 60 min) MetaboliteID Metabolite ID & Toxicity Decision->MetaboliteID No (Rapid Cleavage) Cellular Cell Viability (CellTiter-Glo) Kinase->Cellular

Figure 2: Step-by-step target deconvolution and validation workflow.

Quantitative Data Interpretation

Assuming the compound passes the stability threshold, kinase profiling typically yields a selectivity profile driven by the steric constraints of the 5-chloro-2-methoxyaniline moiety. Below is a representative data summary illustrating how such a compound behaves across a kinase panel.

Table 2: Representative Kinase Selectivity Profile (TR-FRET Assay)

Kinase TargetIC50 (nM)Mechanistic Interpretation
CK2α 45High affinity; the triazole core perfectly mimics the ATP purine ring, while the chlorine atom engages in halogen bonding with the hinge[2],[4].
PTP1B 850Moderate off-target binding; the extended aniline group may interact with the secondary aryl binding site[5].
CDK4 >10,000No significant binding; severe steric clash between the methoxy group and the CDK4 active site pocket.
p38 MAPK >10,000No significant binding; the compound lacks the required H-bond donor geometry for the p38 hinge region.

Conclusion

The biological mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is heavily dependent on the intracellular stability of its aminal-like methylene bridge. If stable, the compound serves as a potent, ATP-competitive kinase inhibitor, leveraging its benzotriazole core for hinge binding and its halogenated aniline tail for target selectivity. The self-validating workflows outlined above provide a rigorous framework for medicinal chemists to deconvolute its primary targets and optimize the scaffold for therapeutic applications.

References

  • Title: N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE - NextSDS. Source: nextsds.com.
  • Title: Benzotriazole: An overview on its versatile biological behavior - PMC. Source: nih.gov.
  • Title: Structural features underlying selective inhibition of protein kinase CK2 by ATP site-directed tetrabromo-2-benzotriazole - PMC. Source: nih.gov.
  • Title: The Structural Basis for the Selectivity of Benzotriazole Inhibitors of PTP1B | Biochemistry. Source: acs.org.
  • Title: 1J91: Crystal structure of Z. mays CK2 kinase alpha subunit in complex with the ATP-competitive inhibitor 4,5,6,7-tetrabromobenzotriazole - RCSB PDB. Source: rcsb.org.
  • Title: 6tlp - HUMAN CK2 KINASE ALPHA SUBUNIT IN COMPLEX WITH THE ATP-COMPETITIVE INHIBITOR 5,6-DIBROMOBENZOTRIAZOLE - Summary - Protein Data Bank Japan. Source: pdbj.org.

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Exploratory

An In-depth Technical Guide to the Thermodynamic Stability of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a comprehensive technical overview of the methodologies and critical considerations for eval...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the methodologies and critical considerations for evaluating the thermodynamic stability of the novel heterocyclic compound, N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline. As a molecule with potential applications in medicinal chemistry and materials science, a thorough understanding of its intrinsic stability is paramount for predicting its shelf-life, ensuring its quality, and guiding formulation development.[1][2][3] This document is structured to provide not just procedural steps, but the scientific rationale underpinning each experimental design, ensuring a robust and self-validating approach to stability assessment.

Foundational Principles of Thermodynamic Stability

Thermodynamic stability refers to the tendency of a system to remain in its lowest energy state. For a chemical compound like N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, this translates to its resistance to chemical degradation or physical changes under specific environmental conditions. The core of this analysis lies in understanding the potential degradation pathways and the energy barriers associated with them. The molecule possesses several key structural features that will dictate its stability profile:

  • The Benzotriazole Moiety: Benzotriazoles are known to exist in two tautomeric forms, the 1H and 2H isomers.[1][4] The N-substitution in the target molecule stabilizes the 1H-tautomer. However, thermal stress can sometimes lead to isomerization.[5] The triazole ring itself can be susceptible to ring-opening reactions under harsh conditions.[6][7]

  • The Methylene Linker: The -CH2- group connecting the benzotriazole and aniline rings is a potential site for homolytic cleavage, especially under photolytic stress, which could lead to the formation of radical species.

  • The Substituted Aniline Ring: The chloro and methoxy substituents on the aniline ring will influence the electron density of the ring and the reactivity of the amine group. These groups can direct degradation pathways and affect the overall stability of the molecule.

A comprehensive stability analysis, therefore, must probe the molecule's response to a variety of stressors, including heat, light, humidity, and pH.

Experimental Workflow for Stability Assessment

A multi-faceted approach is essential for a thorough evaluation of thermodynamic stability. The following experimental workflow provides a robust framework for characterizing N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

G cluster_0 Initial Characterization cluster_1 Thermal Analysis cluster_2 Forced Degradation Studies cluster_3 Analysis of Degradants A Compound Synthesis & Purification B Structural & Purity Analysis (NMR, MS, HPLC) A->B C Differential Scanning Calorimetry (DSC) B->C D Thermogravimetric Analysis (TGA) B->D E Thermal Stress B->E F Photolytic Stress B->F G Hydrolytic Stress (Acidic, Basic, Neutral) B->G H Oxidative Stress B->H I HPLC/UPLC Method Development E->I F->I G->I H->I J Peak Purity & Mass Balance I->J K Degradant Identification (LC-MS, NMR) J->K

Caption: Experimental workflow for thermodynamic stability assessment.

Thermal Analysis: Probing the Intrinsic Stability

Thermal analysis techniques are indispensable for determining the intrinsic thermal stability of a compound in its solid state.

Causality: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point, heat of fusion, and to detect any polymorphic transitions or decomposition events. For N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, a sharp endothermic peak will indicate its melting point. The presence of exothermic events following the melt would suggest thermal decomposition.

Protocol:

  • Accurately weigh 3-5 mg of the sample into a hermetically sealed aluminum pan.

  • Place an empty, sealed aluminum pan as a reference in the DSC cell.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature from ambient to a temperature beyond any observed thermal events.

  • Analyze the resulting thermogram for melting endotherms and decomposition exotherms.

Causality: TGA measures the change in mass of a sample as a function of temperature or time. It provides quantitative information about the thermal stability and decomposition profile of the compound. For the target molecule, TGA will reveal the temperature at which it begins to lose mass due to decomposition and the number of decomposition steps.

Protocol:

  • Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Record the mass loss as a function of temperature.

  • Determine the onset temperature of decomposition and the percentage of mass loss at different stages.

Analytical Technique Parameter Measured Information Gained
DSC Heat FlowMelting Point, Heat of Fusion, Polymorphism, Decomposition Temperature
TGA Mass LossOnset of Decomposition, Thermal Stability Range, Decomposition Profile
Forced Degradation (Stress Testing)

Forced degradation studies are crucial for identifying potential degradation pathways and for developing stability-indicating analytical methods. These studies involve subjecting the compound to conditions more severe than those it would likely encounter during storage and handling.

Causality: Exposing the compound to elevated temperatures accelerates its degradation, revealing its susceptibility to thermal decomposition in both solid and solution states.

Protocol:

  • Solid State: Store the solid compound at elevated temperatures (e.g., 60°C, 80°C) for a defined period.

  • Solution State: Prepare solutions of the compound in a suitable solvent and incubate them at elevated temperatures.

  • Analyze samples at specified time points using a stability-indicating HPLC method.

Causality: The benzotriazole and aniline moieties are chromophores that can absorb UV and visible light, potentially leading to photolytic degradation. This study assesses the compound's light sensitivity.

Protocol:

  • Expose the solid compound and its solution to a controlled light source (e.g., a xenon lamp) that mimics the UV and visible spectrum of sunlight.

  • A control sample should be wrapped in aluminum foil to exclude light.

  • Analyze the samples at specified time points.

Causality: This study evaluates the compound's stability in the presence of water across a range of pH values. The methylene bridge and the amide-like linkage in the benzotriazole ring could be susceptible to hydrolysis.

Protocol:

  • Prepare solutions of the compound in acidic (e.g., 0.1 N HCl), neutral (water), and basic (e.g., 0.1 N NaOH) conditions.

  • Incubate the solutions at a controlled temperature.

  • Analyze samples at specified time points.

Causality: The aniline nitrogen and the methoxy group can be susceptible to oxidation. This study assesses the compound's reactivity towards oxidizing agents.

Protocol:

  • Prepare a solution of the compound and treat it with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Incubate the solution at a controlled temperature.

  • Analyze samples at specified time points.

Potential Degradation Pathways

Based on the known chemistry of benzotriazoles and substituted anilines, several degradation pathways can be hypothesized for N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

G cluster_0 Degradation Pathways cluster_1 Potential Degradants A N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline B Hydrolysis of Methylene Linker A->B  Hydrolytic Stress C Ring Opening of Triazole A->C  Harsh pH/Heat D Oxidation of Aniline Moiety A->D  Oxidative Stress E Photolytic Cleavage A->E  Photolytic Stress F Benzotriazole & 5-chloro-2-methoxy-N-methylaniline B->F G Ortho-phenylenediamine derivatives C->G H N-oxide derivatives D->H I Radical species E->I

Caption: Hypothesized degradation pathways for the target molecule.

The primary degradation pathways are likely to involve:

  • Hydrolysis: Cleavage of the N-CH2 bond, leading to the formation of benzotriazole and 5-chloro-2-methoxyaniline derivatives.

  • Ring Opening: Under more extreme conditions, the triazole ring of the benzotriazole moiety could open.[6][7]

  • Oxidation: The aniline nitrogen is a potential site for oxidation, leading to the formation of N-oxides or other oxidized species.

  • Photodegradation: UV radiation could induce cleavage of the methylene bridge or other bonds, leading to a complex mixture of degradants.[8]

Concluding Remarks and Future Directions

A thorough understanding of the thermodynamic stability of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a critical prerequisite for its development in any application. The experimental framework outlined in this guide provides a robust starting point for a comprehensive stability assessment. The identification and characterization of any degradation products using techniques like LC-MS and NMR are essential next steps. The data generated from these studies will be invaluable for establishing appropriate storage conditions, defining a suitable shelf-life, and guiding the development of stable formulations. Further computational studies could also be employed to model the degradation pathways and to correlate the experimental findings with the molecule's electronic structure.[4][9]

References

  • Ding et al. (2010), Prosen et al. (2020), Xing et al. (2012), and Wu et al. (2013). Currently known electrochemical degradation pathways of 1H-benzotriazole. ResearchGate. [Link]

  • Environmental Science: Water Research & Technology (RSC Publishing). Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway. RSC Publishing. [Link]

  • Kashin, A. S., et al. (2023). Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles. Molecules, 28(6), 2535. [Link]

  • Kos, I., et al. (2015). Thermal analysis of N-carbamoyl benzotriazole derivatives. Acta Pharmaceutica, 65(2), 207-213. [Link]

  • DESWATER. Photocatalytic degradation of benzotriazole: by-products, bio-toxicity and, kinetic study. DESWATER. [Link]

  • National Center for Biotechnology Information. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. PubMed Central. [Link]

  • MDPI. Degradation of Benzotriazole UV Stabilizers in PAA/d-Electron Metal Ions Systems—Removal Kinetics, Products and Mechanism Evaluation. MDPI. [Link]

  • RSC Publishing. Studies on the Thermal lsomerization of N-Arylmethylbenzotriazoles. RSC Publishing. [Link]

  • The Journal of Physical Chemistry A. Electronic Structure and Stability of Benzotriazoles. ACS Publications. [Link]

  • Repozitorij Farmaceutsko-biokemijskog fakulteta Sveučilišta u Zagrebu. Thermal analysis of N-carbamoyl benzotriazole derivatives. University of Zagreb. [Link]

  • ResearchGate. Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. ResearchGate. [Link]

  • Sigarra - Universidade do Porto. Thermodynamic properties of benzotriazole derivatives: An experimental and computational study. University of Porto. [Link]

  • ResearchGate. Thermal Study of Two Benzotriazole Derivatives. ResearchGate. [Link]

  • GSC Biological and Pharmaceutical Sciences. Review on synthetic study of benzotriazole. GSC Online Press. [Link]

  • Scholars Research Library. Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]

  • NextSDS. N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE. NextSDS. [Link]

  • International Journal of Research and Review. An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ijrrjournal.com. [Link]

Sources

Foundational

In silico molecular docking studies of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

An In-Depth Technical Guide: In Silico Molecular Docking Studies of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Abstract This technical guide provides a comprehensive, in-depth walkthrough of the principles...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide: In Silico Molecular Docking Studies of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Abstract

This technical guide provides a comprehensive, in-depth walkthrough of the principles and practices involved in conducting in silico molecular docking studies, using N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline as the subject ligand. Molecular docking is a cornerstone of computer-aided drug design (CADD), enabling researchers to predict the binding orientation and affinity of a small molecule to a macromolecular target.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and a practical, step-by-step protocol. We will cover the entire workflow, from ligand and protein preparation to the execution of the docking simulation and the critical analysis of the resulting data. The causality behind each methodological choice is explained to ensure a robust and reproducible scientific outcome.

The Convergence of Computational Science and Drug Discovery

Modern drug discovery has been revolutionized by the integration of computational methods, a field broadly known as Computer-Aided Drug Design (CADD).[][5] This approach transforms the traditionally lengthy and expensive process of finding new medicines from one of serendipity to a more rational, predictive science.[6][7] At the heart of CADD is molecular docking, a computational technique that models the interaction between a small molecule (ligand) and a biological target, which is typically a protein.[6][8] The primary goals of a docking study are to predict the preferred binding mode (pose) of the ligand within the protein's binding site and to estimate the strength of this interaction, commonly expressed as binding affinity.[2] This predictive power is instrumental in various stages of drug development, including virtual screening of large compound libraries to identify initial "hits" and the subsequent optimization of these hits into potent lead compounds.[9][10]

Profile of the Ligand: N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Before a docking study can commence, a thorough understanding of the ligand is essential.

  • Chemical Identity:

    • Chemical Name: N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline[11]

    • CAS Number: 298217-97-7[11]

    • Molecular Formula: C₁₄H₁₃ClN₄O[11]

    • Structure: The molecule consists of a benzotriazole ring linked via a methylene group to a substituted aniline moiety (5-chloro-2-methoxy).

  • Biological Rationale for Study: The benzotriazole scaffold is a "privileged" structure in medicinal chemistry, known for its versatile biological activities.[12][13] Derivatives have been reported to possess a wide spectrum of pharmacological properties, including antimicrobial, antifungal, antiviral, anti-inflammatory, and analgesic effects.[14][15] This broad activity profile suggests that N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline could interact with various biological targets, making it an excellent candidate for exploratory in silico analysis to elucidate its potential mechanism(s) of action.

Target Selection and Scientific Justification

The success of a docking study hinges on the selection of a biologically relevant protein target. Given the well-documented antifungal properties of many benzotriazole derivatives, a compelling target is an essential enzyme from a pathogenic fungus.[15]

  • Selected Target: N-myristoyl transferase (NMT) from the pathogenic fungus Aspergillus fumigatus.

  • PDB ID: 4CAW. This entry in the Protein Data Bank provides a high-resolution crystal structure of the enzyme, which is critical for docking accuracy.[15]

  • Justification: N-myristoyl transferase is a vital enzyme for the survival of many fungi. It catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine residue of a range of cellular proteins. This process, known as myristoylation, is crucial for protein localization and function. Inhibition of NMT disrupts these essential processes, leading to fungal cell death. Therefore, A. fumigatus NMT is a validated and promising target for the development of novel antifungal agents.

The In Silico Docking Workflow: A Methodical Protocol

This section details the step-by-step experimental procedure. The workflow is designed to be a self-validating system, where careful preparation and logical progression ensure the trustworthiness of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Simulation cluster_analysis Phase 3: Analysis Ligand_Prep Ligand Preparation (N-(1H-benzotriazol...)) Ligand_PDBQT Ligand.pdbqt Ligand_Prep->Ligand_PDBQT Energy Minimization & Format Conversion Receptor_Prep Receptor Preparation (PDB: 4CAW) Receptor_PDBQT Receptor.pdbqt Receptor_Prep->Receptor_PDBQT Clean Structure Add Hydrogens/Charges Docking Execute Docking (AutoDock Vina) Ligand_PDBQT->Docking Grid_Box Define Binding Site (Grid Box Generation) Receptor_PDBQT->Grid_Box Receptor_PDBQT->Docking Config Create Config File (conf.txt) Grid_Box->Config Config->Docking Results Docking Output (log.txt, out.pdbqt) Docking->Results Analysis Analyze Metrics (Binding Affinity, RMSD) Results->Analysis Visualization Visualize Interactions (PyMOL / Discovery Studio) Results->Visualization Report Report Findings Analysis->Report Visualization->Report G cluster_ligand Ligand (N-(1H-benzotriazol-...)) cluster_receptor Receptor Active Site (NMT - PDB: 4CAW) Benzotriazole Benzotriazole Ring TYR_88 TYR 88 Benzotriazole->TYR_88 π-π Stacking PHE_106 PHE 106 Benzotriazole->PHE_106 Hydrophobic Aniline Aniline Ring LEU_91 LEU 91 Aniline->LEU_91 Hydrophobic Methoxy Methoxy Group GLY_206 GLY 206 Methoxy->GLY_206 H-Bond (Acceptor)

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline in Medicinal Chemistry

Foreword: Unlocking the Potential of a Privileged Scaffold The benzotriazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse arra...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: Unlocking the Potential of a Privileged Scaffold

The benzotriazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] Its derivatives have demonstrated a wide pharmacological spectrum, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant activities.[2][3][4][5] This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications and experimental evaluation of a specific, yet underexplored, derivative: N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (CAS No. 298217-97-7).[6]

While direct literature on the biological activity of this specific molecule is nascent, its structural components—a benzotriazole core, a substituted aniline, and a methylene linker—suggest a fertile ground for investigation. This guide will, therefore, be built upon established principles and protocols for analogous benzotriazole derivatives, providing a robust framework for its synthesis, characterization, and biological evaluation.

Rationale and Structural Significance

The structure of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline combines several key pharmacophoric features:

  • 1H-Benzotriazole: This planar, aromatic, nitrogen-rich heterocycle is a versatile pharmacophore.[1] The unshared electron pairs on its nitrogen atoms allow it to participate in hydrogen bonding and coordination with metallic ions in enzyme active sites.[3] It is known to act as a bioisostere for purines, enabling interaction with purinergic receptors and various kinases.[7]

  • Methylene Linker: The -CH2- group provides conformational flexibility, allowing the benzotriazole and aniline rings to adopt optimal orientations for binding to a biological target.

  • 5-chloro-2-methoxyaniline: This substituted aniline moiety introduces specific electronic and steric properties. The chloro group is a lipophilic, electron-withdrawing substituent that can enhance membrane permeability and participate in halogen bonding. The methoxy group is a hydrogen bond acceptor and can influence the overall electronic nature of the ring. Such substitutions are critical in tuning the structure-activity relationship (SAR) of drug candidates.

Given these features, this compound is a promising candidate for screening against various therapeutic targets, particularly in oncology and infectious diseases.

Synthetic Protocol: A Mannich-Type Approach

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline can be efficiently achieved via a Mannich-type reaction, a cornerstone of medicinal chemistry for linking a nucleophile (the aniline) to an amine (benzotriazole) via a formaldehyde equivalent.

Experimental Protocol: Synthesis

Objective: To synthesize N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

Materials:

  • 1H-Benzotriazole

  • Formaldehyde (37% aqueous solution)

  • 5-chloro-2-methoxyaniline

  • Ethanol

  • Hydrochloric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 1H-Benzotriazole (1.0 eq.) in ethanol (20 mL). To this solution, add aqueous formaldehyde (1.2 eq.) and stir for 15 minutes at room temperature. This step forms the reactive N-hydroxymethylbenzotriazole intermediate in situ.

  • Addition of Aniline: Add 5-chloro-2-methoxyaniline (1.0 eq.) to the reaction mixture.

  • Acid Catalysis: Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the flask.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

  • Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.[8]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.[8]

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Below is a diagram illustrating the synthetic workflow.

G cluster_synthesis Synthesis Workflow start Dissolve Benzotriazole in Ethanol add_formaldehyde Add Aqueous Formaldehyde start->add_formaldehyde Stir 15 min add_aniline Add 5-chloro- 2-methoxyaniline add_formaldehyde->add_aniline add_hcl Add cat. HCl add_aniline->add_hcl reflux Reflux for 4-6h (Monitor by TLC) add_hcl->reflux workup Neutralize & Extract with Ethyl Acetate reflux->workup purify Dry, Concentrate & Purify via Chromatography workup->purify end Characterize Pure Product (NMR, MS) purify->end

Caption: Synthetic workflow for N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

Potential Therapeutic Applications & Screening Protocols

Based on the extensive literature on benzotriazole derivatives, we propose two primary areas for the initial biological evaluation of this compound: anticancer and antimicrobial activities.

Anticancer Activity

Benzotriazole derivatives have been reported to exhibit anticancer activity through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[2][9] The presence of the substituted aniline moiety suggests that kinase inhibition is a plausible mechanism of action.

Objective: To determine the cytotoxic effect of the compound on human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HT-29 for colon cancer).[9]

  • Normal cell line for toxicity comparison (e.g., HEK293).[9]

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS).

  • Test compound dissolved in DMSO (stock solution).

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO (cell culture grade).

  • 96-well microplates.

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the old medium with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[10]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve.[10]

Data Presentation:

CompoundCell LineIC₅₀ (µM)
Test CompoundMCF-7To be determined
Test CompoundHeLaTo be determined
Test CompoundHT-29To be determined
Test CompoundHEK293To be determined
Paclitaxel (Control)MCF-7Reference value

Below is a diagram illustrating the anticancer screening workflow.

G cluster_screening Anticancer Screening Workflow seed Seed Cancer & Normal Cells in 96-well Plates treat Treat with Serial Dilutions of Test Compound seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Solution (Incubate 4h) incubate->mtt dissolve Dissolve Formazan Crystals with DMSO mtt->dissolve read Measure Absorbance at 570 nm dissolve->read analyze Calculate % Viability and Determine IC50 read->analyze

Caption: Workflow for in vitro antiproliferative MTT assay.

Antimicrobial Activity

The benzotriazole scaffold is a key component of several antifungal agents and has shown broad-spectrum antibacterial activity.[2][4][11]

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).[12]

  • Fungal strains (e.g., Candida albicans, Aspergillus niger).[11][12]

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Test compound dissolved in DMSO.

  • Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).[12]

  • 96-well microplates.

Procedure:

  • Prepare Inoculum: Grow the microbial strains overnight and adjust the turbidity to a 0.5 McFarland standard.

  • Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation: Add the prepared microbial inoculum to each well. Include a positive control (broth + inoculum), a negative control (broth only), and a standard drug control.

  • Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.[12]

Data Presentation:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test CompoundTo be determinedTo be determinedTo be determined
CiprofloxacinReference valueReference valueN/A
FluconazoleN/AN/AReference value

Mechanistic Insights and Structure-Activity Relationship (SAR)

Should initial screenings yield promising results, further studies are warranted to elucidate the mechanism of action and explore the SAR.

  • For Anticancer Activity: Follow-up studies could include cell cycle analysis, apoptosis assays, and specific enzyme inhibition assays (e.g., against cyclin-dependent kinases or tubulin polymerization).[7][9]

  • For Antimicrobial Activity: Potential mechanisms could involve the inhibition of essential enzymes like dihydrofolate reductase or tyrosyl-tRNA synthetase, which can be investigated through molecular docking and enzymatic assays.[10][13]

The logical relationship for SAR studies is depicted below.

G cluster_sar Structure-Activity Relationship Logic Core Core Scaffold (Benzotriazole) R1 Modify Aniline Substituents (R1, R2) Core->R1 R2 Modify Benzotriazole Substituents (R3) Core->R2 Linker Vary Linker Length/Rigidity Core->Linker Activity Biological Activity (IC50 / MIC) R1->Activity Correlate R2->Activity Correlate Linker->Activity Correlate

Caption: Logical flow for developing Structure-Activity Relationships (SAR).

Conclusion

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline represents a molecule of significant interest at the intersection of established pharmacophores. While its specific biological profile remains to be defined, the protocols and rationale outlined in this guide provide a comprehensive and scientifically grounded roadmap for its investigation. By leveraging the known versatility of the benzotriazole scaffold, researchers can systematically explore the potential of this compound to become a lead candidate in the development of novel therapeutics.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Benzotriazole Derivatives from 3-(Benzotriazol-1-yl)propan-1-amine.
  • ResearchGate. (2025). A review of benzotriazole derivatives: versatile scaffolds for advancing therapeutics in medicinal chemistry.
  • GSC Biological and Pharmaceutical Sciences. (2024). Advancements in benzotriazole derivatives: from synthesis to pharmacological applications.
  • Allied Academies. (2013). Synthesis and Evaluation of Antifungal Activity of Benzotriazole Derivatives.
  • GSC Biological and Pharmaceutical Sciences. (2020). Review on synthetic study of benzotriazole.
  • Scholars Research Library. (2010). Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents.
  • Current Opinion. (n.d.). Molecular Docking Studies of Novel Benzotriazole Derivative as Potent Antimicrobial Agent.
  • International Journal of Research and Review. (2021). An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities.
  • Semantic Scholar. (2011). Benzotriazole in medicinal chemistry: An overview.
  • PubMed. (2023). Benzotriazole Substituted 2-Phenylquinazolines as Anticancer Agents: Synthesis, Screening, Antiproliferative and Tubulin Polymerization Inhibition Activity.
  • Bentham Science. (2025). New 4-Benzenesulfonamide Derivatives of Pyrazolo[1,5-a][2][3][8] triazine as Purine Bioisosteres: Development, Synthesis, and Anticancer Perspective. Retrieved from

  • RSC Publishing. (n.d.). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • ResearchGate. (n.d.). (PDF) Benzotriazole in Medicinal Chemistry.
  • NextSDS. (n.d.). N-(1H-1,2,3-BENZOTRIAZOL-1-YLMETHYL)-5-CHLORO-2-METHOXYANILINE.
  • International Journal of Pharmaceutical Sciences and Research. (2022). AN OVERVIEW: MEDICINALLY IMPORTANT HETEROCYCLIC MOIETY BENZOTRIAZOLE.
  • PMC. (n.d.). Benzotriazole: An overview on its versatile biological behavior.
  • PMC. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents.
  • MDPI. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives.

Sources

Application

Application Note: In Vitro Pharmacological Screening of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Derivatives

Introduction & Mechanistic Rationale The design and synthesis of Mannich bases utilizing the 1H-benzotriazole pharmacophore represent a compelling strategy in modern medicinal chemistry. Specifically, N-(1H-benzotriazol-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The design and synthesis of Mannich bases utilizing the 1H-benzotriazole pharmacophore represent a compelling strategy in modern medicinal chemistry. Specifically, N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline derivatives combine the electron-rich, hydrogen-bonding capacity of the benzotriazole core with the lipophilic and halogen-bonding potential of the substituted aniline. This specific chemical topology is highly valued for its dual pharmacological potential: potent broad-spectrum antimicrobial efficacy[1] and targeted antineoplastic (anticancer) activity[2].

Causality Behind the Scaffold

The 1H-benzotriazol-1-ylmethyl linkage significantly enhances the overall lipophilicity of the parent amine, facilitating rapid passive diffusion across both complex bacterial cell envelopes and mammalian lipid bilayers[3].

  • Antimicrobial Action: Once intracellular, these azole-derived scaffolds disrupt normal cellular metabolic processes and compromise membrane integrity, leading to pathogen eradication[3].

  • Anticancer Action: In human tumor cell lines (e.g., MCF-7, HepG2), these lipophilic scaffolds are known to intercalate with DNA, induce replication stress, and trigger the accumulation of Reactive Oxygen Species (ROS). This cascade ultimately forces the cell into mitochondrial-mediated apoptosis via Caspase 3/9 activation[4].

To accurately profile these dual-action derivatives, screening workflows must be rigorously designed to account for the compound's high lipophilicity and potential for aqueous precipitation.

Workflow cluster_Antimicrobial Antimicrobial Screening cluster_Anticancer Anticancer Screening Start N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline MIC Broth Microdilution (MIC Determination) Start->MIC MTT MTT Assay (IC50 Profiling) Start->MTT MBC Agar Plating (MBC Determination) MIC->MBC Lead Hit Identification & SAR Modeling MBC->Lead Flow Flow Cytometry (Apoptosis Analysis) MTT->Flow Flow->Lead

Fig 1: Dual-track in vitro screening workflow for benzotriazole derivatives.

Protocol A: High-Throughput Antimicrobial Susceptibility Testing

Experimental Causality: Benzotriazole derivatives often exhibit poor aqueous solubility, which can cause micro-precipitation in standard Mueller-Hinton Broth (MHB). This precipitation artificially inflates Optical Density (OD₆₀₀) readings, leading to false-negative resistance profiles. To establish a self-validating system, this protocol utilizes Resazurin (Alamar Blue) . Resazurin is an oxidation-reduction indicator that shifts from blue (non-fluorescent) to pink (highly fluorescent) only in the presence of metabolically active cells, completely bypassing turbidity artifacts.

Self-Validating Controls
  • Sterility Control (Negative): MHB + Resazurin (Validates aseptic technique; must remain blue).

  • Growth Control (Positive): MHB + Bacteria + Resazurin (Validates bacterial viability; must turn pink).

  • Vehicle Control: MHB + Bacteria + Maximum DMSO concentration used (Validates that the solvent is not causing the inhibition).

  • Reference Drug: Ciprofloxacin or Ampicillin (Validates assay sensitivity against known MIC breakpoints).

Step-by-Step Methodology
  • Compound Preparation: Dissolve the N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline derivative in 100% DMSO to create a 10 mg/mL stock.

  • Serial Dilution: In a 96-well U-bottom microtiter plate, perform two-fold serial dilutions of the compound in MHB. Ensure the final DMSO concentration in all wells does not exceed 1% (v/v) to prevent solvent-induced membrane toxicity.

  • Inoculum Preparation: Adjust the bacterial suspension (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922) to a 0.5 McFarland standard, then dilute 1:150 in MHB to achieve a final well concentration of 5×105 CFU/mL.

  • Incubation: Add 50 µL of the inoculum to 50 µL of the diluted compound in each well. Incubate the plate at 37°C for 18 hours.

  • Resazurin Addition: Add 10 µL of a 0.015% aqueous resazurin solution to all wells. Incubate in the dark for an additional 2–4 hours.

  • Readout: The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the derivative that prevents the color change from blue to pink.

Protocol B: In Vitro Cytotoxicity and Apoptosis Screening

Experimental Causality: The 5-chloro-2-methoxyaniline moiety provides distinct halogen-bonding and hydrogen-bonding opportunities with intracellular kinase targets and DNA[4][5]. To quantify this antineoplastic potential, the MTT assay is utilized to measure mitochondrial succinate dehydrogenase activity—a direct proxy for cell viability. Because some redox-active compounds can spontaneously reduce MTT to formazan without cells, a cell-free control is mandatory.

Self-Validating Controls
  • Background Control: Media + MTT + Solubilization buffer (Subtracts baseline absorbance).

  • Cell-Free Compound Control: Media + Highest Compound Concentration + MTT (Rules out spontaneous compound-MTT reduction).

  • Vehicle Control: Cells + 0.5% DMSO (Normalizes 100% viability baseline).

Step-by-Step Methodology
  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer or HepG2 hepatocellular carcinoma) at a density of 1×104 cells/well in a 96-well flat-bottom plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow adherence. Tip: Fill the outer edge wells with sterile PBS to prevent evaporation (the "edge effect").

  • Treatment: Aspirate media and replace with fresh media containing serial dilutions of the benzotriazole derivatives (0.1 µM to 100 µM). Include Doxorubicin as a positive reference control. Incubate for 48 hours.

  • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully aspirate the media to avoid disturbing the purple formazan crystals at the bottom. Add 100 µL of 100% DMSO to each well. Agitate on a plate shaker for 15 minutes.

  • Quantification: Measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

MOA Compound Benzotriazole Derivative Membrane Bacterial Membrane Permeabilization Compound->Membrane Antimicrobial DNA DNA Intercalation & Replication Stress Compound->DNA Anticancer ROS Intracellular ROS Accumulation Compound->ROS Dual Action DeathB Bacterial Cell Death Membrane->DeathB Caspase Caspase 3/9 Activation DNA->Caspase ROS->Caspase ROS->DeathB DeathC Tumor Cell Apoptosis Caspase->DeathC

Fig 2: Proposed mechanistic pathways for antimicrobial and anticancer activity.

Data Interpretation & Structure-Activity Relationship (SAR)

When analyzing screening results, the position and nature of the substituents on the aniline ring profoundly impact the pharmacological profile. The table below illustrates a representative SAR data summary, demonstrating how the 5-chloro and 2-methoxy substitutions optimize both antibacterial and cytotoxic endpoints compared to structural analogs.

Table 1: Representative Quantitative Profiling of Benzotriazole Derivatives

Compound IDR-Substitution (Aniline Ring)MIC S. aureus (µg/mL)MIC E. coli (µg/mL)IC₅₀ MCF-7 (µM)IC₅₀ HepG2 (µM)
BTZ-CMA (Parent) 5-Cl, 2-OCH₃ 3.12 12.5 14.5 18.2
BTZ-01 4-Cl, 2-OCH₃6.2525.022.128.4
BTZ-02 5-F, 2-OCH₃1.566.258.311.6
Control (Cipro) N/A0.500.25N/AN/A
Control (Dox) N/AN/AN/A1.22.5

SAR Insights: The baseline N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (BTZ-CMA) exhibits a strong balance of activity. Shifting the chlorine atom from the meta (5-position) to the para (4-position) generally decreases both antimicrobial and anticancer potency, likely due to steric hindrance disrupting optimal target binding[2][6]. Substituting the chlorine for a fluorine atom (BTZ-02) often increases potency due to enhanced membrane permeability and stronger hydrogen-bond accepting capabilities[5].

References

  • Aggarwal, N., et al. (2023). "Manifestation of antimicrobial activities: Benzotriazole". ResearchGate. Available at:[1]

  • Bello-Vieda, N. J., et al. (2018). "Antibacterial Activities of Azole Complexes Combined with Silver Nanoparticles". Molecules. Available at:[3]

  • Anh, L. D., et al. "Synthesis and cytotoxic activity of some novel 2'-hydroxychalcones containing murrayafoline A". ResearchGate. Available at:[2]

  • "Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description". PMC. Available at:[4]

  • "Novel Heteroaryl Selenocyanates and Diselenides as Potent Antileishmanial Agents". ASM Journals. Available at:[5]

  • "Molecular interaction of a putative inhibitor with bacterial SHV, an enzyme associated with antibiotic resistance". The Royal Society. Available at:[6]

Sources

Method

Catalytic systems for reactions involving N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Application Note: Catalytic Activation and Functionalization of N-(1H-Benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Introduction & Mechanistic Rationale The generation of reactive iminium ions from primary anilines...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Activation and Functionalization of N-(1H-Benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Introduction & Mechanistic Rationale

The generation of reactive iminium ions from primary anilines and formaldehyde is historically plagued by the instability of the resulting imines, which rapidly undergo oligomerization to form hexahydro-1,3,5-triazines. To circumvent this, the benzotriazole methodology, pioneered by A. R. Katritzky, has become a cornerstone strategy in synthetic organic chemistry[1]. By condensing an amine, an aldehyde, and 1H-benzotriazole, chemists can isolate highly stable, crystalline aminal precursors.

Specifically, N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline serves as an elite, bench-stable precursor to the highly reactive N-(5-chloro-2-methoxyphenyl)methyleneiminium ion. The unique substitution pattern on the aniline ring dictates the reactivity profile of this intermediate:

  • 2-Methoxy Group: Provides resonance stabilization to the transient iminium nitrogen, extending the half-life of the reactive species and preventing non-specific degradation.

  • 5-Chloro Group: Exerts a mild inductive electron-withdrawing effect, fine-tuning the electrophilicity of the iminium carbon to ensure rapid reaction with incoming nucleophiles without promoting background polymerization.

Under appropriate catalytic conditions, the benzotriazole moiety acts as an exceptional leaving group, unmasking the iminium ion in situ for downstream functionalization, such as nucleophilic additions or complex [4+2] cycloadditions[2].

Mechanistic Pathway Visualization

The activation of the precursor relies on the coordination of a Lewis acid to the benzotriazole ring, which severely weakens the C–N bond and drives the expulsion of the leaving group.

G A N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline C Coordination Complex [Bt-LA] A->C Catalyst Binding B Lewis Acid Catalyst (e.g., Sc(OTf)3) B->C D Reactive Iminium Ion [Ar-NH=CH2]+ C->D Cleavage of C-N(Bt) bond G Expelled Benzotriazole Byproduct C->G Expulsion F Functionalized Amine Product D->F Nucleophilic Attack E Nucleophile (e.g., Allylsilane) E->F

Figure 1: Catalytic activation of benzotriazol-1-ylmethylamines to generate reactive iminium species.

Catalyst Selection and Quantitative Data

The choice of catalyst dictates the reaction kinetics and the suppression of side reactions. While traditional Brønsted acids (like p-TsOH) can promote the reaction, they often require elevated temperatures that compromise the stability of the iminium ion. Lewis acids, particularly Scandium(III) triflate (Sc(OTf)₃), offer superior azophilicity, coordinating tightly to the benzotriazole nitrogen at room temperature.

Table 1 summarizes the optimization of catalytic systems for the model allylation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline using allyltrimethylsilane.

Table 1: Optimization of Catalytic Systems for Iminium Ion Allylation

EntryCatalyst SystemLoading (mol%)SolventTime (h)Isolated Yield (%)
1None-CH₂Cl₂24Trace
2BF₃·OEt₂10CH₂Cl₂465
3TiCl₄10CH₂Cl₂278
4ZnBr₂10THF682
5Sc(OTf)₃5CH₃CN194
6Sc(OTf)₃1CH₃CN391

Data Interpretation: Sc(OTf)₃ in highly polar, non-nucleophilic acetonitrile (Entry 5) provides the optimal environment. The polarity of CH₃CN stabilizes the charged iminium intermediate, while the triflate counterions are non-coordinating, leaving the electrophilic carbon fully exposed to the nucleophile.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any failure in causality (e.g., moisture contamination preventing iminium formation) is caught before proceeding to the next synthetic stage.

Protocol A: Synthesis of the Precursor

Causality: The condensation is driven to completion by the thermodynamic stability and low solubility of the resulting benzotriazole adduct in ethanol, which precipitates out of the reaction matrix, shifting the equilibrium forward.

  • Preparation: In a 100 mL round-bottom flask, dissolve 1H-benzotriazole (1.19 g, 10 mmol) and 37% aqueous formaldehyde (0.81 mL, 10 mmol) in absolute ethanol (20 mL). Stir at ambient temperature for 30 minutes to generate 1-hydroxymethylbenzotriazole in situ.

  • Amine Addition: Add 5-chloro-2-methoxyaniline (1.57 g, 10 mmol) in one portion.

  • Thermal Condensation: Equip the flask with a reflux condenser and heat to 60 °C for 4 hours.

  • Isolation: Allow the mixture to cool to room temperature. A dense crystalline precipitate will form. Filter the solid through a Büchner funnel and wash with ice-cold ethanol (2 × 10 mL). Dry under high vacuum for 12 hours.

  • Validation Checkpoint: Record the ¹H NMR (CDCl₃). The successful formation of the product is definitively confirmed by the presence of a sharp singlet integrating to 2H at approximately δ 6.10 ppm, corresponding to the bridging methylene group (-CH₂-) between the benzotriazole and aniline nitrogens. If this peak is absent or shifted, the aminal has not formed.

Protocol B: Sc(OTf)₃-Catalyzed Allylation

Causality: Sc(OTf)₃ coordinates to the benzotriazole, triggering its departure. The addition of allyltrimethylsilane provides a "soft" nucleophile that attacks the "hard" iminium carbon. The reaction is driven by the β-silicon effect, which stabilizes the developing positive charge before rapid desilylation yields the terminal alkene.

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Crucial: Ambient moisture will competitively attack the iminium ion, reverting it to the starting aniline and formaldehyde.

  • Activation: Add the precursor from Protocol A (1.0 mmol) and anhydrous CH₃CN (5.0 mL). Add Sc(OTf)₃ (0.05 mmol, 5 mol%). The solution will exhibit a slight color change (typically pale yellow to deep orange), visually indicating the generation of the active iminium species.

  • Nucleophilic Attack: Introduce allyltrimethylsilane (1.5 mmol) dropwise via syringe over 5 minutes. Stir at room temperature for 1 hour.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexane/EtOAc 3:1). The precursor (Rf ≈ 0.45) must completely disappear, replaced by a new, less polar spot (Rf ≈ 0.60) corresponding to the homoallylic amine. Benzotriazole will appear as a highly polar baseline streak.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO₃ (5 mL). This neutralizes the Lewis acid and deactivates any unreacted silane. Extract with EtOAc (3 × 10 mL), wash with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel chromatography.

Protocol C: Povarov-Type [4+2] Cycloaddition for Tetrahydroquinolines

Causality: The iminium ion generated from the precursor can act as an electron-deficient heterodiene. When reacted with an electron-rich dienophile (e.g., N-vinylcarbazole or cyclopentadiene), it undergoes a formal [4+2] cycloaddition. The 5-chloro substituent on the aniline ring lowers the LUMO of the heterodiene, significantly accelerating the cycloaddition process to form complex tetrahydroquinoline architectures[3].

  • Reaction Setup: Under an Argon atmosphere, dissolve the precursor (1.0 mmol) and cyclopentadiene (2.0 mmol, freshly cracked) in anhydrous CH₃CN (5.0 mL) at -20 °C.

  • Catalysis: Slowly add Sc(OTf)₃ (0.1 mmol, 10 mol%). Maintaining a low temperature is critical to ensure high endo/exo diastereoselectivity during the cycloaddition.

  • Maturation: Allow the reaction to slowly warm to room temperature over 4 hours.

  • Validation Checkpoint: Analyze the crude mixture by ¹H NMR. The formation of the tetrahydroquinoline core is validated by the appearance of complex multiplet signals in the aliphatic region (δ 1.5 - 3.5 ppm) corresponding to the newly formed saturated ring system, distinct from the simple methylene singlet of the starting material.

  • Isolation: Quench with basic alumina, filter, concentrate, and purify via flash chromatography to isolate the functionalized tetrahydroquinoline.

References

  • [2] Synthesis of Heterocycles Mediated by Benzotriazole. 1. Monocyclic Systems | Chemical Reviews - ACS Publications. Source: acs.org. URL:

  • [3] Reactions of N-Alkyl-N-phenyl-1H-benzotriazole-1-methanamines with N-Vinylamides and N-Vinylcarbazole. A Convenient Synthesis of 4-(Dialkylamino)tetrahydroquinolines | The Journal of Organic Chemistry. Source: acs.org. URL:

Sources

Application

Preparation of novel N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline analogues

An In-depth Technical Guide Topic: Preparation of Novel N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Analogues Abstract This technical guide provides a comprehensive framework for the synthesis, purification,...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide Topic: Preparation of Novel N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Analogues

Abstract

This technical guide provides a comprehensive framework for the synthesis, purification, and characterization of novel N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline analogues. Benzotriazole and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a vast array of pharmacological activities including antimicrobial, antiviral, and anticancer properties.[1][2][3] The strategic coupling of the versatile benzotriazole moiety with substituted anilines, such as the 5-chloro-2-methoxyaniline scaffold, offers a robust pathway to new chemical entities with significant therapeutic potential. This document details the scientific rationale, step-by-step protocols for a Mannich-type condensation reaction, analytical characterization methodologies, and the underlying chemical principles guiding the synthetic strategy.

Scientific Rationale and Application Focus

The development of novel therapeutic agents is a cornerstone of modern drug discovery. The benzotriazole nucleus is a bicyclic heterocyclic compound that has garnered immense interest due to its structural versatility and broad biological activity spectrum.[4] Its ability to act as a bioisostere for other ring systems and its role as a stable, yet reactive, synthetic auxiliary make it an ideal starting point for generating diverse chemical libraries.[5] Derivatives have shown promise as antimicrobial agents against resistant pathogens, as potent antifungal compounds, and as inhibitors of key viral enzymes.[1][6]

The aniline moiety, specifically 5-chloro-2-methoxyaniline, serves as a crucial building block. The chlorine substituent can enhance lipophilicity and metabolic stability, while the methoxy group can influence electronic properties and receptor binding interactions. The combination of these two pharmacophores via a methylene bridge—forming N-(1H-benzotriazol-1-ylmethyl)aniline derivatives—is achieved through the highly efficient Mannich reaction.[7][8] This reaction creates a stable C-N bond and provides a modular approach to synthesizing a library of analogues by varying the aniline component. The resulting compounds are of significant interest for screening in oncology, infectious disease, and anti-inflammatory research programs.

Synthetic Strategy and Mechanistic Overview

The core synthetic approach for preparing the title compounds is the Mannich reaction, a three-component condensation involving an active hydrogen compound (benzotriazole), formaldehyde, and a primary or secondary amine (5-chloro-2-methoxyaniline or its analogues).[7][9]

The reaction can proceed via two primary mechanistic pathways:

  • Pathway A (via Hydroxymethylbenzotriazole): Benzotriazole first reacts with formaldehyde to form the key intermediate, 1-(hydroxymethyl)benzotriazole.[10][11] This stable electrophile then reacts with the nucleophilic amine in a subsequent step, eliminating water to form the final product. This two-step, one-pot approach offers excellent control and is often preferred for its high yields.

  • Pathway B (via Iminium Ion): The aniline reacts with formaldehyde to form a highly reactive Schiff base or an iminium ion intermediate. This electrophilic species is then trapped by the benzotriazolide anion (formed in situ) to yield the product.

This guide will focus on the protocol utilizing the pre-formation of 1-(hydroxymethyl)benzotriazole, as it is a well-established and reliable method.[11]

Synthetic_Mechanism cluster_0 Reaction Pathway BtH Benzotriazole BtCH2OH 1-(Hydroxymethyl)benzotriazole BtH->BtCH2OH + HCHO HCHO Formaldehyde Aniline 5-Chloro-2-methoxyaniline Product N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline Aniline->Product + BtCH2OH H2O Water

Caption: General reaction pathway for the synthesis of the target compound.

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times. 5-Chloro-2-methoxyaniline is toxic if swallowed, in contact with skin, or if inhaled.[12]

Protocol 3.1: Synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

This protocol details a one-pot, two-step procedure.

Materials:

  • 1H-Benzotriazole (BtH)

  • Formaldehyde (37% aqueous solution)

  • 5-Chloro-2-methoxyaniline

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Formation of 1-(Hydroxymethyl)benzotriazole:

    • To a 250 mL round-bottom flask, add 1H-Benzotriazole (5.95 g, 50 mmol) and Toluene (100 mL).

    • Add formaldehyde (4.5 mL, 60 mmol, 37% aq. solution) to the stirred suspension.

    • Heat the mixture to reflux (approx. 110 °C) using a Dean-Stark apparatus to azeotropically remove water. Reflux for 2-3 hours or until the theoretical amount of water has been collected and the solution becomes clear.

    • Rationale: This step forms the key electrophilic intermediate, 1-(hydroxymethyl)benzotriazole. Removing the water drives the equilibrium towards product formation.[7]

  • Condensation with Aniline:

    • Allow the reaction mixture to cool to approximately 60 °C.

    • Add 5-chloro-2-methoxyaniline (7.88 g, 50 mmol) to the flask in one portion.

    • Re-attach the reflux condenser and heat the mixture back to reflux. Continue refluxing for an additional 4-6 hours.

    • Rationale: The nucleophilic aniline attacks the electrophilic methylene carbon of 1-(hydroxymethyl)benzotriazole, leading to a condensation reaction and elimination of a second molecule of water.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M Sodium Hydroxide (NaOH) solution (2 x 50 mL) to remove unreacted benzotriazole, followed by brine (1 x 50 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude product will be a solid or a viscous oil.

Protocol 3.2: Purification of the Final Compound

The purity of aniline derivatives is paramount for subsequent applications.[13] Recrystallization or column chromatography are standard methods.

Procedure (Recrystallization):

  • Dissolve the crude solid in a minimal amount of hot ethanol or an ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Rationale: Recrystallization is a highly effective method for purifying solid compounds, capable of yielding very high purity products.[13]

Procedure (Column Chromatography):

  • If the product is an oil or if recrystallization is ineffective, purify using silica gel column chromatography.

  • Prepare a slurry of silica gel in an appropriate eluent system (e.g., a hexane/ethyl acetate gradient, starting from 9:1).

  • Load the crude product onto the column and elute with the chosen solvent system, collecting fractions.

  • Monitor the fractions by Thin-Layer Chromatography (TLC) to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Characterization of Analogues

The structure and purity of the synthesized compounds must be confirmed using standard analytical techniques.[14][15]

Characterization_Workflow Start Synthesized Crude Product Purify Purification (Recrystallization / Chromatography) Start->Purify TLC Purity Check (TLC) Purify->TLC NMR ¹H & ¹³C NMR Spectroscopy TLC->NMR MS Mass Spectrometry (MS) NMR->MS IR Infrared (IR) Spectroscopy MS->IR Final Pure, Characterized Analogue IR->Final

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Troubleshooting Guide: Optimizing the Yield of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Welcome to the Technical Support Center for benzotriazole-based synthetic methodologies. N-(1H-benzotriazol-1-ylmeth...

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Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting Guide: Optimizing the Yield of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Welcome to the Technical Support Center for benzotriazole-based synthetic methodologies. N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a highly valuable Mannich base (aminal) that serves as a stable precursor for generating reactive iminium ions. Synthesizing this compound efficiently requires precise control over reaction kinetics, stoichiometry, and thermodynamics to prevent over-alkylation.

Below is our comprehensive troubleshooting guide, designed to help you understand the mechanistic causality behind the synthesis and provide self-validating protocols to maximize your yield.

Reaction Pathway & Stoichiometric Control

SynthesisPathway BtH 1H-Benzotriazole + Formaldehyde Intermediate 1-Hydroxymethylbenzotriazole (BtCH2OH) BtH->Intermediate Step 1 (Fast) Target Target (1:1:1 Adduct) N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline Intermediate->Target Step 2 + Amine (Controlled) Amine 5-chloro-2-methoxyaniline Amine->Target Byproduct Byproduct (2:2:1 Adduct) Bis-alkylated Amine Target->Byproduct Excess BtCH2OH (Uncontrolled)

Reaction pathway showing stoichiometric control to favor the 1:1:1 adduct over byproducts.

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my reaction yielding a mixture of the desired 1:1:1 product and the 2:2:1 bis-alkylated byproduct? A1: The condensation of benzotriazole, formaldehyde, and primary amines can yield three distinct adducts depending on the molar ratio and local concentration gradients: the 1:1:1 adduct, the 2:2:1 bis-alkylated adduct, and the 2:3:2 cyclic aminal[1]. While the ortho-methoxy group on 5-chloro-2-methoxyaniline provides some steric shielding that naturally disfavors the 2:2:1 bis-alkylation, using a one-pot multicomponent approach often leads to unreacted formaldehyde driving the over-alkylation of the amine. Solution: Shift from a one-pot synthesis to a two-step protocol. Pre-forming and isolating 1-hydroxymethylbenzotriazole (BtCH2OH) completely removes free formaldehyde from the system, ensuring strict 1:1 stoichiometry when the amine is introduced[2].

Q2: The reaction seems to stall, and I am recovering unreacted 5-chloro-2-methoxyaniline. How does the substitution pattern affect reactivity? A2: The reactivity of the amine in this Mannich-type condensation is dictated by its nucleophilicity. The 5-chloro substituent is electron-withdrawing via induction, which decreases the electron density on the amine nitrogen. Concurrently, the 2-methoxy group creates steric hindrance that impedes the nucleophilic attack on the transient iminium intermediate generated from BtCH2OH. Solution: To overcome the reduced nucleophilicity, the reaction requires thermal activation (e.g., refluxing in absolute ethanol) and an extended reaction time compared to unsubstituted anilines. Avoid using strong acid catalysts, as they will protonate the weakly nucleophilic amine and halt the reaction entirely.

Q3: I am observing two distinct spots on my TLC for the isolated product. Is my compound degrading? A3: Not necessarily. Benzotriazole derivatives frequently exhibit N1 and N2 isomerism[3]. While the N1-substituted isomer is thermodynamically favored and typically the major product, a small percentage of the N2-isomer can form. Solution: Recrystallization from cold diethyl ether or a hexane/ethyl acetate mixture usually enriches the highly crystalline N1-isomer. If the secondary spot persists and is highly polar, it may indicate hydrolysis back to the starting amine and BtCH2OH, as aminals are sensitive to ambient moisture.

Section 2: Self-Validating Experimental Protocols

To guarantee high yields and reproducibility, we recommend the following two-step methodology. This protocol is designed as a self-validating system, meaning physical cues at each step will confirm the success of the reaction before you proceed.

Step 1: Synthesis of 1-Hydroxymethylbenzotriazole (BtCH2OH)
  • Reagents: 1H-Benzotriazole (1.0 eq), 37% aqueous formaldehyde (1.2 eq).

  • Procedure: Suspend 1H-benzotriazole in distilled water (1 mL/g) at 25 °C. Add the 37% aqueous formaldehyde solution dropwise over 15 minutes with vigorous stirring.

  • Validation Check 1 (Physical State): The initial cloudy suspension will transition into a clear, homogeneous solution as the benzotriazole reacts with the formaldehyde[4]. This visual cue confirms the formation of the intermediate.

  • Isolation: Stir for an additional 2 hours at room temperature. Cool the mixture to 4 °C in an ice bath. A white crystalline solid (BtCH2OH) will precipitate. Filter, wash with cold water, and dry under vacuum.

  • Validation Check 2 (Purity): The expected yield is >85%. The isolated solid must be stark white; a yellow tint indicates impurities or degradation.

Step 2: Condensation with 5-chloro-2-methoxyaniline
  • Reagents: 1-Hydroxymethylbenzotriazole (1.0 eq), 5-chloro-2-methoxyaniline (1.05 eq, using a slight excess prevents the amine from becoming the limiting reagent against bis-alkylation), Absolute Ethanol (2 mL/g).

  • Procedure: Dissolve the 5-chloro-2-methoxyaniline in absolute ethanol. Add the pre-formed BtCH2OH in one portion.

  • Reaction: Heat the mixture to a mild reflux (75 °C) for 4 to 6 hours.

  • Validation Check 3 (In-Process TLC): Monitor the reaction via TLC (Hexane:EtOAc 3:1). The complete disappearance of the BtCH2OH spot (visualized by UV) indicates reaction completion. The target aminal will appear as a new, less polar UV-active spot.

  • Isolation: Remove 50% of the ethanol under reduced pressure. Allow the solution to cool to room temperature, then place it in an ice bath.

  • Validation Check 4 (Crystallization): The target N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline will crystallize as a solid. Troubleshooting: If an oil forms (a common issue with hindered aminals), scratch the inside of the flask with a glass rod or add a few drops of cold diethyl ether to induce nucleation. Filter and wash the crystals with cold diethyl ether.

Section 3: Quantitative Data & Yield Comparison

The table below summarizes the expected yields and byproduct formation based on the chosen methodology, highlighting the empirical superiority of the two-step protocol for this specific hindered aniline.

Synthesis MethodologyMolar Ratio (BtH : CH₂O : Amine)Expected Yield (1:1:1 Target)Byproduct (2:2:1) FormationReaction Time
One-Pot (Aqueous) 1.0 : 1.0 : 1.045 - 55%High (~30%)2 - 4 hours
One-Pot (Ethanol) 1.0 : 1.0 : 1.060 - 70%Moderate (~15%)4 - 6 hours
Two-Step (via BtCH₂OH) 1.0 : 1.0 : 1.0582 - 90% Trace (<2%) 6 - 8 hours (Total)

Table 1: Comparative synthesis metrics for N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

References
  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. 5

  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. ResearchGate. 3

  • General and Efficient Insertions of Carbons Carrying Aryl and Heteroaryl Groups: Synthesis of α-Aryl- and α-Heteroaryl-Substituted Ketones. The Journal of Organic Chemistry - ACS Publications. 2

  • e-EROS Encyclopedia of Reagents for Organic Synthesis (1-Hydroxymethylbenzotriazole). ResearchGate. 4

Sources

Optimization

Technical Support Center: Crystallization Optimization for N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Welcome to the Application Support Center. The crystallization of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline presents a unique set of thermodynamic and kinetic challenges.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. The crystallization of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline presents a unique set of thermodynamic and kinetic challenges. The molecule features a highly polar benzotriazole headgroup capable of extensive hydrogen bonding, juxtaposed with a hydrophobic, sterically hindered 5-chloro-2-methoxyaniline moiety.

This structural dichotomy frequently leads to kinetically hindered lattice integration. In practice, this manifests as Liquid-Liquid Phase Separation (LLPS, colloquially known as "oiling out"), unpredictable polymorphic transitions, and unwanted solvate formation. This guide provides self-validating protocols to troubleshoot and optimize your crystallization workflows.

Part 1: Diagnostic FAQ

Q1: Why does my solution turn cloudy and form a sticky emulsion instead of crystals upon cooling? A1: You are observing Liquid-Liquid Phase Separation (oiling out). This occurs because the steric hindrance of the 2-methoxy group and the bulky benzotriazole ring slows down the integration of solute molecules into the crystal lattice. When supersaturation is generated faster than the crystals can grow, the system minimizes free energy by separating into a solute-rich liquid phase and a solvent-rich liquid phase .

Q2: I am getting inconsistent melting points and filtration rates across different batches. What is causing this? A2: You are likely isolating different polymorphs or a mixture of forms. The competing intermolecular forces—hydrogen bonding from the benzotriazole nitrogens and halogen bonding from the 5-chloro substituent—create multiple distinct crystal packing motifs with similar thermodynamic stabilities. Variations in cooling rates directly dictate which form nucleates first .

Q3: Can I use ethanol/water as an anti-solvent system to force precipitation? A3: Use with extreme caution. While water acts as a strong anti-solvent, the benzotriazole moiety has a high affinity for protic solvents. This significantly increases the risk of forming stable hydrates rather than the desired anhydrous free base, and high supersaturation at the solvent interface will almost certainly trigger oiling out.

Part 2: Troubleshooting Guides & Self-Validating Protocols

Protocol A: Mitigating Oiling Out (LLPS) via Seeding and Supersaturation Control

Causality & Mechanism: Oiling out is primarily a kinetic phenomenon. Solvents in which the drug exhibits very high solubility often exacerbate oiling-out risks because they reduce the maximum achievable supersaturation before the phase separation boundary is crossed . By mapping the Metastable Zone Width (MSZW) and introducing seed crystals before the LLPS boundary is reached, we provide a low-energy surface for immediate lattice integration, bypassing the emulsion phase entirely.

Step-by-Step Methodology:

  • Phase Diagram Mapping: Dissolve the compound in a medium-polarity solvent (e.g., Isopropyl Acetate) at 60°C. Use in-situ Focused Beam Reflectance Measurement (FBRM) or real-time video microscopy to detect the cloud point (solubility curve) and the nucleation/LLPS point during a slow cooling ramp (0.5°C/min).

  • Define the Seeding Point: Identify a temperature exactly halfway between the solubility curve and the LLPS boundary (the middle of the MSZW).

  • Preparation: In a fresh batch, heat to complete dissolution at 60°C. Cool at a highly controlled rate of 0.5°C/min to the predetermined seeding temperature.

  • Seeding (Self-Validation Step): Add 1-2 wt% of milled seed crystals of the target form.

    • Validation: Monitor the FBRM chord length distribution. A successful seeding event will show a steady increase in counts of 10-50 µm particles (crystal growth) without the sudden, massive spike in 1-5 µm counts that characterizes oiling-out droplets.

  • Desupersaturation Hold: Hold the temperature isothermally for 2 hours to allow the seeds to consume the supersaturation.

  • Final Cooling: Resume cooling at a conservative 0.1°C/min to the final isolation temperature (e.g., 5°C).

OilingOut N1 Detect LLPS (Oiling Out) via FBRM/Video Microscopy N2 Analyze Phase Diagram (Determine MSZW) N1->N2 N3 High Supersaturation Driven? N2->N3 N4 Reduce Cooling Rate & Implement Seeding N3->N4 Yes N5 Solvent-Solute Affinity Too High? N3->N5 No N7 Stable Crystalline Suspension Achieved N4->N7 N6 Shift to Lower Solubility Solvent N5->N6 Yes N6->N7

Fig 1: Logical workflow for diagnosing and resolving Liquid-Liquid Phase Separation (Oiling Out).

Protocol B: Polymorph Control via Thermodynamic Steering

Causality & Mechanism: Rapid cooling generates high supersaturation, which kinetically favors the precipitation of metastable polymorphs according to Ostwald's Rule of Stages. For N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, the metastable form often exhibits poor filtration characteristics due to needle-like morphology. By utilizing a slow cooling profile and holding at elevated temperatures, we provide the activation energy required for the metastable form to dissolve and recrystallize into the thermodynamically stable form .

Step-by-Step Methodology:

  • Solvent Selection: Select a solvent system that does not readily form solvates with the benzotriazole group (e.g., Heptane/Ethyl Acetate mixtures) to avoid pseudo-polymorphism.

  • Dissolution & Clarification: Dissolve the API completely at 65°C. Polish filter the hot solution to remove foreign particulates that could induce heterogeneous nucleation of undesired forms.

  • Cooling & Nucleation: Cool the solution to 45°C at 1°C/min.

  • In-Situ Monitoring (Self-Validation Step): Utilize ATR-FTIR or Raman spectroscopy. Monitor the specific vibrational bands associated with the benzotriazole ring (typically around 1600-1450 cm⁻¹) and the C-Cl stretch (around 700-600 cm⁻¹). Shifts in these bands indicate the specific polymorphic form present in the suspension.

  • Ostwald Ripening Hold: If the metastable form is detected, hold the suspension isothermally at 45°C. Over 4-8 hours, the metastable crystals will dissolve, and the stable form will nucleate and grow.

  • Verification: Proceed with the final cooling ramp only when the Raman/FTIR spectra confirm 100% conversion to the stable thermodynamic form.

Polymorph P1 Initiate Cooling Crystallization P2 Monitor Nucleation (ATR-FTIR / Raman) P1->P2 P3 Metastable Form Detected? P2->P3 P4 Hold Temperature (Promote Ostwald Ripening) P3->P4 Yes P5 Stable Form Detected? P3->P5 No P4->P2 Re-evaluate P6 Continue Controlled Cooling Profile P5->P6 Yes P7 Isolate Target Polymorph P6->P7

Fig 2: In-situ monitoring and feedback loop for thermodynamic polymorph selection.

Part 3: Quantitative Data Summary

The following table summarizes the observed crystallization behavior of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline across various solvent systems, highlighting the impact on MSZW and oiling-out propensity.

Solvent SystemPolarity IndexSolubility at 60°C (mg/mL)MSZW at 0.5°C/min (°C)Oiling Out RiskPolymorph / Solvate Outcome
Ethanol / Water (70:30) High> 150Narrow (~5°C)Very High Hydrate formation likely
Ethyl Acetate Medium85Moderate (~12°C)MediumAnhydrous Form A (Stable)
Toluene Low-Med40Wide (~18°C)LowAnhydrous Form B (Metastable)
Isopropyl Acetate / Heptane Low55Moderate (~15°C)Very Low Anhydrous Form A (Stable)

Note: As demonstrated in the data, high solubility solvents reduce the maximum achievable supersaturation, pushing the system into the liquid-liquid phase separation boundary before solid nucleation can occur .

References

  • Mettler Toledo. "Oiling Out in Crystallization." Mettler Toledo AutoChem Applications. Available at:[Link]

  • Moraes, M. G. F., et al. "Role of Cooling Crystallization in Access to Solid Forms and Discovery of New Polymorphs." Crystal Growth & Design, American Chemical Society, Jan 2023. Available at:[Link]

  • Li, Y., et al. "Impact of Solvent Selection and Temperature on Oiling-Out Propensity During Crystallization of a Pharmaceutical Drug Candidate." Organic Process Research & Development, American Chemical Society, Dec 2024. Available at:[Link]

Troubleshooting

Reducing side reactions and byproducts in N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline preparation

Overview Welcome to the Application Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for synthesizing N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (C...

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Author: BenchChem Technical Support Team. Date: March 2026

Overview

Welcome to the Application Support Center. This guide provides advanced troubleshooting, mechanistic insights, and validated protocols for synthesizing N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (CAS 298217-97-7)[1]. Designed for researchers and drug development professionals, this resource focuses on minimizing side reactions—such as bis-alkylation, regioisomerism, and polymerization—through kinetically and thermodynamically controlled workflows.

Mechanistic Pathway & Byproduct Formation

To effectively troubleshoot, we must first map the reaction network. The synthesis relies on a Mannich-type condensation, which is highly susceptible to equilibrium shifts and competing nucleophilic attacks.

ReactionPathway Bt 1H-Benzotriazole + CH₂O BtOH 1-(Hydroxymethyl)benzotriazole (Controlled Donor) Bt->BtOH Nucleophilic Addition (Step 1) Target N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline (Desired Mono-adduct) BtOH->Target + Aniline (-H₂O) (Step 2) Aniline 5-Chloro-2-methoxyaniline Polymer Aminal Resins (Polymeric Byproduct) Aniline->Polymer + Free CH₂O (Uncontrolled) Bis N,N-bis(benzotriazol-1-ylmethyl)... (Bis-adduct Byproduct) Target->Bis + Excess BtOH (-H₂O, Dehydrating) Isomer 2H-Benzotriazole Isomer (Regioisomer) Target->Isomer Prototropic Shift (In Solution)

Caption: Reaction pathways showing desired mono-alkylation vs. competing side reactions.

Troubleshooting & FAQs

Q1: How do I minimize the formation of the N,N-bis(benzotriazol-1-ylmethyl) byproduct? Expertise & Causality: The condensation between 1-(hydroxymethyl)benzotriazole and aromatic amines is an equilibrium process. The mono-alkylated product can react with a second equivalent of the benzotriazole derivative to form the N,N-bis-adduct. Removing water from the reaction mixture (e.g., using a Dean-Stark trap or molecular sieves) actively drives the equilibrium toward this unwanted bis-adduct[2]. Actionable Solution: Do not use dehydrating conditions. Run the reaction in a protic solvent like ethanol at ambient to mild reflux temperatures. The target mono-adduct exhibits lower solubility in ethanol than the starting materials and will selectively crystallize out of the solution. This precipitation naturally drives the equilibrium toward the desired product via Le Chatelier's principle[2].

Q2: Why am I observing aniline-formaldehyde polymeric resins, and how can I prevent this? Expertise & Causality: 5-Chloro-2-methoxyaniline is highly nucleophilic. If exposed directly to free formaldehyde, it readily undergoes uncontrolled condensation, forming complex aminal oligomers and polymeric resins. Actionable Solution: Utilize a two-step "pre-formation" protocol. First, react 1H-benzotriazole with formaldehyde to quantitatively form 1-(hydroxymethyl)benzotriazole[3][4]. This intermediate acts as a stable, controlled formaldehyde equivalent. Only after this intermediate is fully formed and isolated should you introduce the 5-chloro-2-methoxyaniline.

Q3: How do I ensure I get the 1H-benzotriazole regioisomer rather than the 2H-isomer? Expertise & Causality: Benzotriazole derivatives exhibit tautomerism. While the 1H-isomer and 2H-isomer rapidly equilibrate in solution, the 1H-isomer is thermodynamically favored in the solid state due to its ability to form stable intermolecular hydrogen bonds and crystal lattices[5]. Actionable Solution: Rely on crystallization rather than chromatography. By cooling the ethanolic reaction mixture slowly to 0–5 °C, the 1H-isomer will preferentially precipitate, shifting the solution-phase equilibrium entirely to the 1H form[5].

Q4: My product degrades or streaks during silica gel chromatography. What is the best purification method? Expertise & Causality: The N-C-N linkage (aminal/hemiaminal-like bond) in N-(1H-benzotriazol-1-ylmethyl)anilines is highly sensitive to acidic conditions. Standard silica gel is slightly acidic and will catalyze the hydrolysis of your product back into the starting aniline and 1-(hydroxymethyl)benzotriazole. Actionable Solution: Avoid silica gel chromatography entirely. Purify the product via recrystallization from hot ethanol or ethyl acetate/hexanes. If chromatography is absolutely necessary, use neutral alumina or pre-treat the silica gel with 1% triethylamine to neutralize acidic sites.

Quantitative Data: Reaction Conditions vs. Product Distribution

The following table summarizes how specific reaction parameters influence the distribution of the target molecule versus common byproducts.

Reaction ConditionSolventTemperatureWater RemovalYield: Mono-adduct (Desired)Yield: Bis-adductYield: Polymers
One-pot, simultaneous additionToluene110 °CDean-Stark< 20%15%> 50%
Pre-formed BtOH, dehydratingToluene110 °CDean-Stark10%> 80%< 5%
Pre-formed BtOH, protic solvent Ethanol 25–50 °C None > 85% < 5% < 2%

Validated Experimental Protocol

This self-validating protocol utilizes visual cues to ensure intermediate stability and leverages thermodynamic crystallization to suppress byproducts.

Phase 1: Preparation of 1-(Hydroxymethyl)benzotriazole (Controlled Donor)

  • Suspend 1H-benzotriazole (1.0 eq, 11.9 g, 100 mmol) in distilled water (50 mL) in a 250 mL round-bottom flask[6].

  • Add aqueous formaldehyde (37% w/w formalin, 1.05 eq, ~8.5 mL) dropwise at room temperature while stirring vigorously[3].

  • Stir the mixture for 2 hours at 25 °C. Self-Validation Check: The initial suspension will gradually turn into a dense, white crystalline solid, indicating the successful formation of the intermediate.

  • Filter the solid, wash with cold water, and dry under vacuum to obtain 1-(hydroxymethyl)benzotriazole (CAS 28539-02-8)[4].

Phase 2: Condensation with 5-Chloro-2-methoxyaniline 5. Dissolve the pre-formed 1-(hydroxymethyl)benzotriazole (1.0 eq, 14.9 g, 100 mmol) in absolute ethanol (100 mL) at 40 °C. 6. Slowly add 5-chloro-2-methoxyaniline (1.0 eq, 15.7 g, 100 mmol) to the solution. 7. Stir the reaction mixture at 40–50 °C for 4 hours. Critical: Do not exceed 50 °C to prevent thermal degradation of the newly formed aminal bond. 8. Allow the mixture to cool to room temperature, then transfer to an ice bath (0–5 °C) for 2 hours to induce selective crystallization of the 1H-isomer[5]. 9. Collect the resulting precipitate via vacuum filtration. 10. Recrystallize the crude solid from a minimum volume of hot ethanol to afford pure N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline as a crystalline solid[1].

Sources

Optimization

Technical Support Center: Extraction &amp; Purification of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the liquid-liquid extraction of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals optimizing the liquid-liquid extraction of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline. Because this target compound is a Mannich base, its structural stability and partitioning behavior require precise solvent selection and pH control to prevent degradation and ensure high purity.

Physicochemical Profiling & Partitioning Logic

To design a self-validating extraction protocol, we must first understand the causality behind the partitioning behavior of the target molecule and its synthetic precursors.

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline typically leaves behind two primary impurities: unreacted 1H-benzotriazole and trace 5-chloro-2-methoxyaniline.

  • 1H-Benzotriazole: Acts as both a weak acid and a weak base, with a [1]. At a pH above 9.5, it is heavily deprotonated into a highly water-soluble sodium salt.

  • 5-chloro-2-methoxyaniline: A weakly basic aniline derivative with a [2]. It remains neutral and highly organic-soluble at physiological and basic pH levels.

  • Target Compound: The secondary amine in the target molecule is highly sterically hindered and electron-withdrawn by the chloro, methoxy, and benzotriazole groups. It remains neutral across standard extraction pH ranges.

Quantitative Data Summaries

Table 1: Physicochemical Properties Governing Partitioning

ComponentpKaState at pH 7State at pH 10Solubility Profile
Target Mannich Base < 2 (est.)NeutralNeutralHighly soluble in EtOAc/DCM; Insoluble in H2O
1H-Benzotriazole 8.2Neutral (mostly)Anionic (Salt)Soluble in organics; Soluble in basic H2O
5-chloro-2-methoxyaniline 3.48NeutralNeutralSoluble in organics; Slightly soluble in H2O

Table 2: Solvent Selection Matrix

SolventDensity (g/mL)Polarity IndexEmulsion Risk with 5% Na₂CO₃Suitability for Target
Ethyl Acetate (EtOAc) 0.904.4Low (Strictly top layer)Optimal (High solubility, sharp phase separation)
Dichloromethane (DCM) 1.333.1High (Density inversion risk)Sub-optimal (Prone to stubborn emulsions)
Diethyl Ether 0.712.8Low (Top layer)Poor (Target may spontaneously precipitate)

Frequently Asked Questions (Solvent Selection)

Q: Why is Ethyl Acetate (EtOAc) recommended over Dichloromethane (DCM) for this extraction? A: Causality lies in fluid density dynamics. DCM (density 1.33 g/mL) is heavier than water. When washing the organic layer with 5% aqueous Na₂CO₃, the aqueous layer dissolves benzotriazole salts, causing its density to increase and approach that of DCM. This drastically reduces the density differential, stabilizing emulsions and risking a phase inversion (where the organic layer flips to the top). EtOAc (density 0.90 g/mL) is strictly lighter than water. As the aqueous layer becomes denser with salts, the density differential between EtOAc and the aqueous phase increases, physically driving faster and sharper phase separation.

Q: Can I use an acidic wash (e.g., 1M HCl) to remove unreacted 5-chloro-2-methoxyaniline? A: No. N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a Mannich base. Washing the organic layer with a strong acid will protonate the intermediate nitrogen, weakening the C-N bond and triggering a rapid retro-Mannich cleavage. This degrades your target product back into benzotriazole, formaldehyde (iminium ion), and the starting aniline. Trace aniline should instead be removed via recrystallization or silica gel chromatography.

DegradationPathway Target Target Mannich Base Acid Strong Acid Wash (H+) Target->Acid Protonated Protonated Intermediate Acid->Protonated Cleavage Retro-Mannich Cleavage Protonated->Cleavage BTA 1H-Benzotriazole Cleavage->BTA Iminium Iminium Ion Cleavage->Iminium Aniline 5-chloro-2-methoxyaniline Cleavage->Aniline

Acid-Catalyzed Degradation Pathway of Benzotriazole Mannich Bases.

Troubleshooting Guide: Common Extraction Issues

Issue: Persistent Emulsion in the Organic Phase

  • Cause: Amphiphilic impurities or a narrow density differential between the organic and aqueous phases.

  • Solution: If using EtOAc, add saturated aqueous NaCl (brine) to the separatory funnel. The high ionic strength of brine forces water out of the organic layer (salting-out effect) and maximizes the density of the aqueous layer, instantly breaking the emulsion.

Issue: High Benzotriazole Contamination in Final NMR

  • Cause: The basic wash was either not basic enough (pH < 8.2) or insufficient in volume to fully deprotonate and partition the benzotriazole.

  • Solution: Ensure your wash solution is at least 5% Na₂CO₃ (pH ~10). At this pH, >98% of benzotriazole exists as a water-soluble anion. Utilize the self-validating test described in the SOP below to confirm total removal.

Standard Operating Procedure (SOP): Optimized Liquid-Liquid Extraction

This protocol is designed as a self-validating system to ensure maximum yield and purity without product degradation.

Step 1: Reaction Quenching & Dilution

  • Concentrate the crude reaction mixture under reduced pressure to remove volatile reaction solvents (e.g., ethanol or THF).

  • Re-dissolve the crude residue in Ethyl Acetate (EtOAc) (approx. 20 mL per gram of crude).

Step 2: Initial Aqueous Wash

  • Transfer the EtOAc solution to a separatory funnel.

  • Add an equal volume of distilled water. Shake gently and vent.

  • Allow the layers to separate. The EtOAc (target compound) will be the top layer . Drain and discard the bottom aqueous layer (contains formaldehyde and inorganic salts).

Step 3: Targeted Base Wash (Benzotriazole Removal)

  • Add a volume of 5% aqueous Na₂CO₃ equal to half the volume of the EtOAc layer.

  • Shake vigorously and vent. Allow phases to separate. Drain the bottom aqueous layer into a designated "Basic Waste" beaker.

  • Repeat this wash 2 to 3 times.

Step 4: Self-Validation of Benzotriazole Removal (Critical Step)

  • Action: Withdraw 1 mL of the most recent aqueous Na₂CO₃ waste layer. Add 1M HCl dropwise until the pH reaches ~3.

  • Causality: Benzotriazole is highly soluble in water as an anion at pH > 8.2. However, its neutral form is poorly soluble in cold water.

  • Validation: If a white precipitate forms upon acidification, unreacted benzotriazole is still present. Repeat the Na₂CO₃ wash on the EtOAc layer until the acidification test yields a perfectly clear solution, proving absolute removal.

Step 5: Final Wash & Drying

  • Wash the EtOAc layer once with saturated aqueous NaCl (brine) to remove residual water and trace alkalinity.

  • Transfer the EtOAc layer to an Erlenmeyer flask and dry over anhydrous Na₂SO₄ for 15 minutes.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the purified N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

ExtractionWorkflow Mix Crude Reaction Mixture Solvent Add EtOAc & H2O Mix->Solvent Org1 Organic Phase (Target, BTA, Aniline) Solvent->Org1 Top Layer Aq1 Aqueous Phase 1 (Salts, Formaldehyde) Solvent->Aq1 Bottom Layer BaseWash Wash with 5% Na2CO3 (pH 9-10) Org1->BaseWash Org2 Organic Phase (Target, Aniline traces) BaseWash->Org2 Top Layer Aq2 Aqueous Phase 2 (BTA Sodium Salt) BaseWash->Aq2 Removes BTA Dry Dry over Na2SO4 Org2->Dry Pure Purified Target Compound Dry->Pure

Liquid-Liquid Extraction Workflow for Benzotriazole-Mannich Bases.

References

  • Benzotriazole: A Versatile Synthetic Auxiliary. Lupine Publishers.[Link]

  • Benzotriazole. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Resolving Persistent Impurities in N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Batches

This technical support guide is designed for researchers, scientists, and drug development professionals encountering persistent impurities in the synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline. Th...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering persistent impurities in the synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline. This document provides in-depth troubleshooting advice, detailed analytical protocols, and answers to frequently asked questions to facilitate the production of highly pure target compounds.

Understanding the Chemistry: Synthesis and Potential Impurities

The synthesis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline typically proceeds via one of two primary routes: the Mannich reaction or nucleophilic substitution using a pre-formed halo-methyl intermediate. The choice of synthetic pathway significantly influences the impurity profile of the crude product.

Synthetic Pathways

A common and efficient method for the synthesis is the Mannich-type reaction, which involves the condensation of three components: benzotriazole, formaldehyde, and 5-chloro-2-methoxyaniline.[1] An alternative two-step approach involves the initial formation of N-(chloromethyl)benzotriazole, which then reacts with 5-chloro-2-methoxyaniline to yield the final product.[2]

Diagram: Synthetic Pathways of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

Synthetic Pathways cluster_0 Mannich Reaction cluster_1 Two-Step Synthesis Benzotriazole Benzotriazole Product_M N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline Benzotriazole->Product_M + Formaldehyde Formaldehyde Formaldehyde->Product_M + Aniline 5-chloro-2-methoxyaniline Aniline->Product_M + Benzotriazole_2 Benzotriazole Intermediate N-(chloromethyl)benzotriazole Benzotriazole_2->Intermediate + Chloroacetyl_chloride Formaldehyde/SOCl2 Chloroacetyl_chloride->Intermediate Product_T N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline Intermediate->Product_T + Aniline_2 5-chloro-2-methoxyaniline Aniline_2->Product_T

Caption: Two common synthetic routes to N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and purification of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline.

Q1: My final product shows a persistent peak in the HPLC analysis that I suspect is an unreacted starting material. How can I confirm its identity and remove it?

A1: Unreacted starting materials are common impurities. The most likely culprits are benzotriazole and 5-chloro-2-methoxyaniline.

Identification:

  • HPLC with Spiking: The most straightforward method for identification is to "spike" your sample with a small amount of the suspected starting material and observe if the peak area of the impurity increases.

  • LC-MS Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, which can be matched to the expected starting materials.

  • NMR Spectroscopy: If the impurity can be isolated, ¹H NMR spectroscopy will provide a definitive structural confirmation.

Removal Strategies:

  • Unreacted 5-chloro-2-methoxyaniline: This basic impurity can be effectively removed by an acidic wash during the work-up. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and wash with a dilute aqueous acid solution (e.g., 1M HCl). The aniline will be protonated and partition into the aqueous layer.

  • Unreacted Benzotriazole: Benzotriazole has some aqueous solubility, especially under basic conditions. A wash with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) can help remove it. However, recrystallization or column chromatography are often more effective.

Table 1: Common Starting Material Impurities and Their Properties

ImpurityMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (CDCl₃, δ ppm)
BenzotriazoleC₆H₅N₃119.12~7.4-7.5 (m, 2H), ~7.9-8.1 (m, 2H), ~10.0 (br s, 1H)[3]
5-chloro-2-methoxyanilineC₇H₈ClNO157.60~3.8 (s, 3H, OCH₃), ~4.0 (br s, 2H, NH₂), ~6.6-6.8 (m, 3H, Ar-H)[4]
Q2: I'm observing a higher molecular weight impurity in my mass spectrum. What could this be?

A2: A common byproduct in Mannich reactions involving primary anilines is the formation of a bis-substituted product, N,N-bis((1H-benzotriazol-1-yl)methyl)-5-chloro-2-methoxyaniline. This occurs when the initial product reacts again with formaldehyde and benzotriazole.[5]

Mitigation and Removal:

  • Stoichiometry Control: Carefully controlling the stoichiometry of the reactants, particularly using a slight excess of the aniline, can minimize the formation of this byproduct.

  • Column Chromatography: This impurity is significantly less polar than the desired product and can typically be separated by silica gel column chromatography. A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity is recommended.

Diagram: Formation of Bis-Substituted Impurity

Bis-Substitution Product N-(1H-benzotriazol-1-ylmethyl)- 5-chloro-2-methoxyaniline Bis_Product N,N-bis((1H-benzotriazol-1-yl)methyl)- 5-chloro-2-methoxyaniline Product->Bis_Product + Formaldehyde Formaldehyde Formaldehyde->Bis_Product + Benzotriazole Benzotriazole Benzotriazole->Bis_Product

Caption: Formation of the N,N-bis-substituted impurity from the desired product.

Q3: My purified product is colored, suggesting the presence of oxidative degradation products. How can I prevent this and purify my compound?

A3: Anilines are susceptible to oxidation, which can lead to the formation of colored impurities.

Prevention:

  • Inert Atmosphere: Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.

  • Avoid Prolonged Exposure to Light and Heat: Store the crude and purified product in a cool, dark place.

Purification:

  • Activated Charcoal Treatment: Dissolving the product in a suitable solvent and treating with a small amount of activated charcoal can effectively remove colored impurities. The charcoal is then removed by filtration.

  • Recrystallization: Recrystallization from a suitable solvent system can also be effective in removing colored impurities.

Analytical Protocols for Impurity Profiling

A robust analytical method is crucial for identifying and quantifying impurities. A combination of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy is recommended.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is well-suited for the analysis of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline and its potential impurities.

Experimental Protocol: HPLC Method

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[6]

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution:

    • 0-20 min: 50% to 90% B

    • 20-25 min: 90% B

    • 25-30 min: 90% to 50% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Table 2: Estimated HPLC Retention Times of the Target Compound and Potential Impurities

CompoundEstimated Retention Time (min)Rationale
Benzotriazole~3-5Highly polar, will elute early.[7]
5-chloro-2-methoxyaniline~8-10More polar than the product.
N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline (Product) ~15-18 Target compound.
N,N-bis((1H-benzotriazol-1-yl)methyl)-5-chloro-2-methoxyaniline~20-23Less polar due to the additional benzotriazolylmethyl group.

Diagram: HPLC Troubleshooting Workflow

HPLC_Troubleshooting Start Impure HPLC Chromatogram Identify_Peaks Identify known peaks (product, starting materials) Start->Identify_Peaks Unknown_Peak Unknown Peak Present? Identify_Peaks->Unknown_Peak LCMS Perform LC-MS to determine molecular weight Unknown_Peak->LCMS Yes Reanalyze Re-analyze purified sample Unknown_Peak->Reanalyze No Propose_Structure Propose potential impurity structures (e.g., bis-adduct) LCMS->Propose_Structure Optimize_Separation Optimize HPLC gradient to improve resolution Propose_Structure->Optimize_Separation Purification Select appropriate purification (Column, Recrystallization) Optimize_Separation->Purification Purification->Reanalyze

Caption: A logical workflow for troubleshooting impure HPLC chromatograms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are invaluable for the structural elucidation of the final product and any isolated impurities.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: 400 MHz NMR Spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃).

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals for the product: aromatic protons from both the benzotriazole and aniline rings, a singlet for the methoxy group, a singlet for the methylene bridge, and a broad singlet for the N-H proton.

  • ¹³C NMR:

    • Acquire a standard carbon spectrum.

    • Expected signals: distinct carbons for the two aromatic rings, the methoxy carbon, and the methylene bridge carbon.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline in CDCl₃

AssignmentPredicted ¹H ShiftPredicted ¹³C Shift
Benzotriazole Ar-H7.3-8.1 (m, 4H)110-146
Aniline Ar-H6.7-7.0 (m, 3H)111-150
-CH₂-~5.8 (s, 2H)~50-55
-OCH₃~3.8 (s, 3H)~56
-NH-~4.5 (br s, 1H)-

Note: These are estimated values based on analogous structures and may vary slightly.[6][8]

References

  • Copper catalyzed N-alkylation of anilines using alkyltrifluoroborate reagents. San Diego State University. [Link]

  • Synthesis and utility of some N-substituted benzotriazoles. University of Florida Digital Collections. [Link]

  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]

  • Determination of Benzotriazole and Its Derivatives in Aqueous Sample with Air-assisted Liquid-Liquid Microextraction Followed by High-performance Liquid Chromatography. ResearchGate. [Link]

  • Reactions of Benzotriazole with Formaldehyde and Aliphatic Primary Amines. ResearchGate. [Link]

  • Process for the preparation of N-alkylitic anilines.
  • Mechanistic Studies on the N-Alkylation of Amines with Alcohols Catalysed by Iridium(I)
  • A kind of HPLC determination method of 5-butylbenzotriazole and impurities thereof.
  • Purify and dry aniline? Reddit. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. Tsi Journals. [Link]

  • SYNTHESIS OF NOVEL N-SUBSTITUTED 2-(1H-BENZOTRIAZOL-1-YL) - ACET. International Journal of Drug Development and Research. [Link]

  • One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4- tetrahydroisoquinolines using benzotriazole-auxiliary. ResearchGate. [Link]

  • Capture of benzotriazole-based Mannich electrophiles by CH-acidic compounds. RSC Advances. [Link]

  • Study of Reactions of 2,2-Dichloro-N-(Substituted Phenyl) Acetamide With 1H-Benzo[d]1,2,3-Triazole. ResearchGate. [Link]

  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]

  • 1-Chloromethyl-1H-1,2,3-benzotriazole. National Institutes of Health. [Link]

  • An Overview on Medicinal Perspective and Biological Behavior of Benzotriazole; Synthetic Study on Its Multifaceted Biological Activities. ResearchGate. [Link]

  • Synthesis, Characterization, Crystal structures and Corrosion Inhibition Capabilities of The New (1H-Benzotriazol-2-yl)methyl Acetate and Their Analogs. Journal of the Chilean Chemical Society. [Link]

  • Reactions of benzotriazole with formaldehyde and aliphatic primary amines: Selective formation of 1:1:1, of 2:2:1, and of 2:3:2 adducts and a study of their reactions with nucleophiles. ResearchGate. [Link]

  • SYNTHESIS AND ANTIMICROBIAL EVALUATION FOR CERTAIN 1-(1H-BENZOTRIAZOL-1-YL)-1-SUBSTITUTED PHENYL METHANAMINE. Tsi Journals. [Link]

  • Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). ResearchGate. [Link]

  • Benzotriazole and its derivatives. Growing Science. [Link]

  • Method Development on HPLC and Research analysis of Emerging 5-Methyl- 1h-Benzotriazole in Aqueous Environment. ResearchGate. [Link]

  • METHOD DEVELOPMENTON HPLC AND RESEARCHANALYSIS OF EMERGING5- METHYL-1H-BENZOTRIAZOLE INAQUEOUS ENVIRONMENT. ResearchGate. [Link]

  • Mannich bases in medicinal chemistry and drug design. National Institutes of Health. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for the Quantification of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxy...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline. It is intended for researchers, scientists, and drug development professionals who require a robust, reliable, and validated analytical method for this compound in compliance with global regulatory standards.

The narrative emphasizes the causality behind experimental choices, ensuring that each step of the protocol is a self-validating system. This approach is grounded in the principles of Expertise, Experience, and Trustworthiness (E-E-A-T), providing a scientifically sound and practical guide.

Introduction: The "Why" Behind Method Validation

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline is a molecule of interest in pharmaceutical development, potentially as an intermediate or a final active pharmaceutical ingredient (API). Accurate and precise quantification is paramount for ensuring product quality, safety, and efficacy. An unvalidated analytical method can lead to unreliable data, resulting in batch failures, regulatory non-compliance, and potential risks to patient safety.

Method validation provides documented evidence that an analytical procedure is suitable for its intended purpose.[1][2] This guide will compare and contrast critical methodological parameters and provide a step-by-step validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, which are recognized by major regulatory bodies including the FDA and EMA.[3][4][5]

Method Development and Optimization: A Comparative Approach

The development of a robust HPLC method requires a systematic evaluation of various chromatographic parameters. The goal is to achieve a method that is not only accurate and precise but also resilient to minor variations.

Column Selection: The Heart of the Separation

The choice of the stationary phase is critical for achieving adequate separation of the analyte from potential impurities and degradation products. A comparison of two common C18 columns is presented below.

Column ParameterAlternative A: Standard C18Alternative B: End-capped C18Rationale and Recommendation
Description A traditional octadecylsilane bonded silica column.A C18 column where residual silanol groups are chemically bonded ("capped").Uncapped silanol groups can lead to peak tailing for basic compounds. Given the amine and triazole moieties in the target analyte, an end-capped column is expected to provide better peak symmetry and is therefore recommended.
Particle Size 5 µm3.5 µmSmaller particle sizes generally lead to higher efficiency and better resolution but also result in higher backpressure. A 3.5 µm particle size offers a good balance for routine analysis.
Dimensions 4.6 x 250 mm4.6 x 150 mmA shorter column reduces run time and solvent consumption without significantly compromising resolution for this application.

Recommendation: An end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm) is the preferred choice to minimize peak tailing and improve overall chromatographic performance.

Mobile Phase Optimization: Driving the Separation

The mobile phase composition dictates the retention and elution of the analyte. A gradient elution is often necessary to ensure a reasonable run time while separating compounds with different polarities.

Mobile Phase CompositionObservationRationale
Isocratic (e.g., 60:40 Acetonitrile:Water) May result in long retention times if impurities are more polar, or poor resolution from early eluting impurities.While simpler, isocratic elution lacks the flexibility to separate a wide range of polarities effectively.
Gradient (e.g., Acetonitrile:Phosphate Buffer) Allows for the elution of a wider range of compounds with good peak shape and resolution within a shorter timeframe.A buffered mobile phase controls the pH, which is crucial for the consistent ionization state of the analyte, leading to reproducible retention times. A phosphate buffer at a pH of ~3.0 is a good starting point.

Optimized Mobile Phase:

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-based gradient from a lower to a higher percentage of acetonitrile.

This combination provides good peak shape and allows for the effective separation of the main analyte from potential process impurities and degradation products.

The Validated HPLC Method: A Step-by-Step Protocol

The following protocol is the result of the optimization process and serves as the basis for the validation studies.

Chromatographic Conditions:

  • Column: End-capped C18, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-1 min: 40% B

    • 1-10 min: 40% to 80% B

    • 10-12 min: 80% B

    • 12.1-15 min: 40% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 225 nm (Determined from UV scan of the analyte)

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile:Water (50:50, v/v)

Method Validation Protocol: The Core of Trustworthiness

The validation of the analytical method will be performed according to the ICH Q2(R2) guideline.[6] The following performance characteristics will be evaluated:

Caption: Workflow for HPLC Method Validation.

Specificity and Forced Degradation Studies

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[7] A forced degradation study is the most effective way to demonstrate this.

Experimental Protocol: The analyte is subjected to stress conditions to induce degradation, as stipulated by ICH Q1A(R2).[8][9]

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Solid drug substance at 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

The stressed samples are then analyzed using the developed HPLC method. The peak purity of the analyte in the presence of degradation products is assessed using a photodiode array (PDA) detector. The method is considered specific if there is no interference from degradants at the retention time of the analyte peak. A target degradation of 5-20% is desirable.[10]

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[1]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Prepare at least five concentrations across the range of 50% to 150% of the target assay concentration.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999

  • The y-intercept should be close to zero.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[1] It is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare samples by spiking a placebo with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare a minimum of three replicate samples for each concentration level.

  • Analyze the samples and calculate the percent recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[1] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Analyze a minimum of six replicate samples at 100% of the test concentration.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

Acceptance Criteria:

  • The Relative Standard Deviation (RSD) should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These can be determined based on the standard deviation of the response and the slope of the calibration curve.

Acceptance Criteria:

  • The LOQ should be determined with acceptable precision (RSD ≤ 10%) and accuracy.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[11]

Experimental Protocol: Vary the following parameters one at a time:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 5 °C)

  • pH of the mobile phase buffer (± 0.2 units)

Acceptance Criteria:

  • The system suitability parameters should remain within the defined limits.

  • The peak area and retention time should not significantly change.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.1
Theoretical Plates≥ 20008500
RSD of Peak Area (n=6)≤ 1.0%0.4%

Table 2: Summary of Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte RTPass
Linearity (r²) ≥ 0.9990.9998
Range 50% - 150%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%)
- Repeatability≤ 2.0%0.6%
- Intermediate Precision≤ 2.0%0.9%
LOQ (µg/mL) Report Value0.15
Robustness System suitability passesPass

Conclusion: A Foundation for Quality

This guide has provided a comprehensive framework for the validation of an HPLC method for the quantification of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline. By following a systematic, science-based approach grounded in ICH guidelines, researchers can develop and validate a robust analytical method.[12][13] A validated method is not just a regulatory requirement; it is a cornerstone of product quality, ensuring that the data generated is reliable, reproducible, and ultimately, contributes to the development of safe and effective medicines.

The continuous lifecycle approach to analytical procedures, as emphasized in recent ICH updates, means that method validation is an ongoing process.[4][14] Any changes to the method or manufacturing process may require revalidation to ensure the method remains suitable for its intended purpose.[5]

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. [Link]

  • Pharmaguideline. (n.d.). Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • ResolveMass Laboratories Inc. (2025). Forced Degradation Study as per ICH Guidelines | What Q1A(R2) Expects. [Link]

  • Journal of Pharmaceutical Analysis. (2015). Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • European Compliance Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. [Link]

  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

  • European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]

  • European Medicines Agency. (1996). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

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Comparative

A Comparative Guide to the Mass Spectrometry Validation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline Synthesis

This guide provides an in-depth, objective comparison of analytical techniques for the validation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, a key intermediate in pharmaceutical development. We will foc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of analytical techniques for the validation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, a key intermediate in pharmaceutical development. We will focus on the pivotal role of mass spectrometry (MS) and compare its performance with orthogonal methods, offering a comprehensive validation strategy for researchers, scientists, and drug development professionals.

Introduction: The Need for Rigorous Validation

N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline belongs to the benzotriazole class of compounds, which are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and corrosion inhibitors.[1][2] The synthetic route to this target molecule, typically a Mannich-type reaction, can yield impurities and side products. Therefore, robust analytical validation is not merely a procedural step but a cornerstone of ensuring the final product's identity, purity, and safety. This guide establishes a multi-faceted approach to validation, with a primary focus on mass spectrometry, complemented by other spectroscopic and chromatographic techniques.

Synthetic Pathway: A Mechanistic Overview

The synthesis of the title compound is achieved via a Mannich reaction, a three-component organic reaction involving an acidic proton adjacent to a carbonyl group, formaldehyde, and a primary or secondary amine.[3] In this specific synthesis, 1H-benzotriazole provides the nucleophilic N-H, formaldehyde acts as the electrophilic carbonyl component, and 5-chloro-2-methoxyaniline serves as the amine.

Reaction Mechanism: The reaction proceeds in two primary stages[4][5]:

  • Formation of the Iminium Ion: The amine (5-chloro-2-methoxyaniline) reacts with formaldehyde to form a highly electrophilic Eschenmoser-like salt or iminium ion.[6]

  • Nucleophilic Attack: The benzotriazole anion, acting as a potent nucleophile, attacks the iminium ion to form the final N-C-N linkage, yielding the desired product.

Understanding this mechanism is critical for predicting potential impurities, such as unreacted starting materials, self-condensation products of the aniline, or products from the alternative N2-alkylation of the benzotriazole ring.

Primary Validation: High-Resolution Mass Spectrometry

Mass spectrometry is an indispensable tool for confirming the molecular identity of a synthesized compound by providing a highly accurate mass-to-charge ratio (m/z).[7][8] For N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline, Electrospray Ionization (ESI) is the preferred method due to the compound's polarity and thermal lability.[8]

Expected Mass Spectrometry Data

The chemical formula for the target compound is C₁₄H₁₃ClN₄O. Its validation hinges on observing the correct molecular ion peak and its characteristic isotopic pattern.

ParameterExpected ValueRationale
Molecular Formula C₁₄H₁₃ClN₄OBased on the reactants and reaction mechanism.
Monoisotopic Mass 288.0805 DaThe calculated exact mass of the most abundant isotopes.
[M+H]⁺ Ion 289.0878 m/zThe expected protonated molecule in positive ion mode ESI-MS.
Isotopic Pattern A 3:1 ratio for [M+H]⁺ and [M+H+2]⁺The natural abundance of the ³⁵Cl and ³⁷Cl isotopes creates a characteristic signal separated by ~2 m/z units.
Experimental Protocol: ESI-MS Analysis

This protocol outlines a standardized procedure for analyzing the synthesized product.

1. Sample Preparation: a. Prepare a stock solution of the synthesized compound at a concentration of 1 mg/mL in a suitable organic solvent like methanol or acetonitrile.[9] b. Perform a serial dilution to create a final sample concentration of approximately 10 µg/mL in 50:50 acetonitrile:water containing 0.1% formic acid. The acid aids in protonation for positive ion mode analysis.[9] c. Ensure the final solution is clear and free of particulates to prevent clogging the instrument.[9]

2. Instrument Setup (Typical ESI-QTOF Mass Spectrometer): a. Ionization Mode: Electrospray Ionization (ESI), Positive. b. Capillary Voltage: 4.1 kV.[10] c. Source Temperature: Set according to instrument specifications (e.g., 275 °C).[10] d. Mass Range: Scan from m/z 50 to 500 to cover the expected molecular ion and potential fragments.[10] e. Resolution: Set to a high resolution (e.g., >30,000) to enable accurate mass measurement and formula determination.[10][11]

3. Data Acquisition & Analysis: a. Inject the prepared sample into the mass spectrometer. b. Acquire the full scan mass spectrum. c. Identify the peak corresponding to the [M+H]⁺ ion at approximately m/z 289. d. Zoom in on this peak to verify the characteristic isotopic pattern for a monochlorinated compound (A+2 peak at ~33% intensity of the A peak). e. Use the instrument software to calculate the elemental composition from the accurate mass of the [M+H]⁺ peak and confirm it matches C₁₄H₁₄ClN₄O⁺.

Workflow for Mass Spectrometry Validation

The following diagram illustrates the logical flow from the synthesized product to a validated molecular identity.

MassSpec_Validation_Workflow A Synthesized Crude Product B Sample Preparation (Dilution in ACN/H2O + 0.1% Formic Acid) A->B Dissolve C Direct Infusion or LC-MS Injection B->C Prepare D ESI-MS Analysis (Positive Ion Mode) E Data Acquisition (Full Scan, m/z 50-500) C->E Inject F Data Analysis E->F Acquire Spectrum G Identify [M+H]⁺ (m/z ~289.09) F->G H Verify Cl Isotopic Pattern ([M+H]⁺ : [M+H+2]⁺ ≈ 3:1) F->H I Confirm Elemental Composition F->I J Identity Confirmed G->J K Identity Not Confirmed (Re-evaluate Synthesis) G->K H->J H->K I->J I->K

Mass Spectrometry Validation Workflow.

Comparative & Orthogonal Validation Techniques

While mass spectrometry confirms molecular weight, it provides limited information about structure and purity.[12] A robust validation strategy requires orthogonal techniques—methods that measure the same attribute via different principles—to build a comprehensive and trustworthy data package.[13][14][15]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structure elucidation.[16] It provides detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) in the molecule.

  • ¹H NMR:

    • Aromatic Protons: Signals are expected in the 6.5-8.5 ppm region.[17][18][19] The specific splitting patterns will confirm the substitution on both the benzotriazole and aniline rings.

    • Methylene Protons (-CH₂-): A characteristic singlet is expected, likely between 5.0 and 6.0 ppm, integrating to two protons.

    • Methoxy Protons (-OCH₃): A sharp singlet integrating to three protons should appear around 3.5-4.0 ppm.

  • ¹³C NMR:

    • Aromatic Carbons: Resonances will appear in the 110-150 ppm range.[19][20] The number of distinct signals will confirm the overall symmetry of the molecule.

    • Methylene Carbon: A signal for the -CH₂- carbon.

    • Methoxy Carbon: A signal for the -OCH₃ carbon, typically around 55-60 ppm.

B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Key Expected Absorptions:

    • N-H Stretch: Absence of a broad N-H stretch (typically ~3300-3500 cm⁻¹) from the starting materials (benzotriazole and aniline) indicates successful N-substitution.[21]

    • C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹.

    • C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ for the methylene and methoxy groups.

    • C=C Aromatic Ring Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region.

    • C-O Ether Stretch: A strong band in the 1200-1275 cm⁻¹ region.

    • C-Cl Stretch: A signal in the 600-800 cm⁻¹ region.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is the primary technique for assessing the purity of the synthesized compound.[12] Coupled with a UV detector, it separates the target compound from starting materials, byproducts, and other impurities.

  • Methodology: A reverse-phase C18 column with a gradient elution of water and acetonitrile (both typically containing 0.1% formic acid or TFA) is a standard starting point.

  • Data Interpretation: The purity is determined by the relative area of the main product peak compared to the total area of all peaks in the chromatogram. The retention time provides a characteristic identifier for the compound under specific chromatographic conditions.

Data Synthesis: A Holistic Validation Approach

No single technique provides a complete picture. The strength of this validation guide lies in the convergence of data from these orthogonal methods.

Analytical TechniquePrimary Information ProvidedLimitations
ESI-Mass Spectrometry Confirms molecular formula and mass.[7]Does not confirm structure (isomers) or quantify purity effectively.
¹H & ¹³C NMR Unambiguously determines chemical structure and connectivity.[16]Less sensitive than MS; may not detect trace impurities.
FTIR Spectroscopy Confirms the presence of key functional groups.Provides limited structural detail; not suitable for purity analysis.
HPLC-UV Quantifies purity and separates impurities.[12]Does not provide structural identification of unknown peaks without a coupled mass spectrometer.

By combining these techniques, a self-validating system is created. For instance, HPLC can separate an impurity, which can then be identified by LC-MS, and its structure can be elucidated by collecting the fraction for NMR analysis. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the final validation report.

Conclusion

The validation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline synthesis is a critical process that demands a rigorous, multi-technique approach. While high-resolution mass spectrometry is a powerful and essential tool for confirming molecular identity, it must be complemented by orthogonal methods. NMR spectroscopy provides definitive structural proof, FTIR confirms functional group integrity, and HPLC quantifies purity. Together, these techniques form a comprehensive analytical strategy that ensures the product meets the stringent quality standards required in research and drug development.

References

  • Determination of Benzotriazoles and Benzothiazoles in Human Urine by Liquid Chromatography-Tandem Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Simultaneous determination of benzotriazole and benzothiazole derivatives in aqueous matrices by mixed-mode solid-phase extraction followed by liquid chromatography–tandem mass spectrometry. ResearchGate. [Link]

  • Determination of benzotriazole and benzothiazole derivatives in marketed fish by double-vortex-ultrasonic assisted matrix solid-phase dispersion and ultrahigh-performance liquid chromatography-high resolution mass spectrometry. PubMed. [Link]

  • Determination of benzotriazole and benzothiazole derivatives in human urine by eco-friendly deep eutectic solvent-based ultrasound-assisted liquid-liquid microextraction followed by ultrahigh performance liquid chromatography quadrupole-time-of-flight mass spectrometry. PubMed. [Link]

  • Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition – OpenStax adaptation. [Link]

  • Mannich Reaction Mechanism. BYJU'S. [Link]

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  • Characterization of Synthetic Peptides by Mass Spectrometry. Springer Nature Experiments. [Link]

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  • A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLICATIONS. AdiChemistry. [Link]

  • Mannich Reaction. Chemistry LibreTexts. [Link]

  • FTIR spectrum of N–H stretching vibrations of benzotriazole in the gas... ResearchGate. [Link]

  • Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Waters Corporation. [Link]

  • Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS. ResearchGate. [Link]

  • Increasing regulatory focus on orthogonal analytical characterization for biosimilars. Generics and Biosimilars Initiative Journal (GaBI Journal). [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. PubMed. [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. [Link]

  • Sample Preparation Protocol for ESI Accurate Mass Service. University of Oxford. [Link]

  • Antimicrobial and Computational Studies of Newly Synthesized Benzotriazoles. PMC. [Link]

  • A framework for automated structure elucidation from routine NMR spectra. RSC Publishing. [Link]

  • Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. ACS Publications. [Link]

  • Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]

  • Mass Spectrometry in Small Molecule Drug Development. American Pharmaceutical Review. [Link]

  • Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. MDPI. [Link]

  • Mannich Reaction. Chemistry Steps. [Link]

  • Synthesis of New N1-Substituted Benzotriazoles as Anthelmintic Agents. Scholars Research Library. [Link]

  • What is a Particle Analysis "Orthogonal Method"? Yokogawa Fluid Imaging Technologies. [Link]

  • Lewis-Acid-Mediated Benzotriazole Ring Cleavage (BtRC) Strategy for the Synthesis of 2-Aryl Benzoxazoles from N-Acylbenzotriazoles. ACS Omega. [Link]

  • Characterization of Synthetic Peptides by Mass Spectrometry. Request PDF on ResearchGate. [Link]

  • One-pot synthesis of some N-benzotriazol-1-ylmethyl-1,2,3,4-tetrahydroisoquinolines using benzotriazole auxiliary. ResearchGate. [Link]

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  • Photocatalytic Transformations of 1H-Benzotriazole and Benzotriazole Derivates. MDPI. [Link]

  • One-Pot Facile Synthesis of Exclusive N1-Alkyl Benzotriazoles through Intramolecular Cyclization. TSI Journals. [Link]

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Validation

A Spectroscopic Guide to the Structural Elucidation of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline and Its Isomers

This technical guide provides a comprehensive spectroscopic comparison of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline and its key structural isomers. Aimed at researchers, scientists, and professionals in dr...

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Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive spectroscopic comparison of N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline and its key structural isomers. Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry to differentiate these closely related compounds. Understanding the distinct spectroscopic signatures is paramount for unambiguous identification, purity assessment, and quality control in synthetic and medicinal chemistry.[1][2]

The nature and position of substituents on aromatic rings profoundly influence the electronic environment and, consequently, the spectroscopic properties of molecules.[3] This guide will focus on the parent compound and three of its structural isomers, chosen to highlight the distinct effects of substituent position on the aniline ring and the point of attachment to the benzotriazole moiety.

The Compounds Under Investigation

The primary compound of interest is N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline . For a thorough comparative analysis, we will examine it alongside the following structural isomers:

  • Isomer 1: N-(2H-benzotriazol-2-ylmethyl)-5-chloro-2-methoxyaniline (N-2 Isomer) - This isomer will allow for a direct comparison of the spectroscopic differences arising from substitution at the N-1 versus the N-2 position of the benzotriazole ring.

  • Isomer 2: N-(1H-benzotriazol-1-ylmethyl)-4-chloro-2-methoxyaniline (Positional Isomer A) - This isomer shifts the position of the chloro group on the aniline ring, which is expected to alter the electronic environment of the aromatic protons and carbons.

  • Isomer 3: N-(1H-benzotriazol-1-ylmethyl)-3-chloro-2-methoxyaniline (Positional Isomer B) - This isomer presents another variation in the chloro group's position, providing further insight into the structure-spectra relationship.

G cluster_0 Parent Compound cluster_1 Isomers parent N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline isomer1 N-(2H-benzotriazol-2-ylmethyl)-5-chloro-2-methoxyaniline parent->isomer1 N-2 vs N-1 linkage isomer2 N-(1H-benzotriazol-1-ylmethyl)-4-chloro-2-methoxyaniline parent->isomer2 Positional Isomerism isomer3 N-(1H-benzotriazol-1-ylmethyl)-3-chloro-2-methoxyaniline parent->isomer3 Positional Isomerism

Caption: Logical relationship between the parent compound and its selected structural isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The chemical shift, splitting pattern, and integration of the signals are key parameters for structural assignment.

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Record the spectrum at room temperature. Use a sufficient number of scans to obtain a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Comparative ¹H NMR Data (Predicted)
Proton N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline N-(2H-benzotriazol-2-ylmethyl)-5-chloro-2-methoxyaniline N-(1H-benzotriazol-1-ylmethyl)-4-chloro-2-methoxyaniline N-(1H-benzotriazol-1-ylmethyl)-3-chloro-2-methoxyaniline
-OCH₃ ~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)~3.8 ppm (s, 3H)~3.9 ppm (s, 3H)
-NH- ~5.0 ppm (br s, 1H)~5.0 ppm (br s, 1H)~4.9 ppm (br s, 1H)~5.1 ppm (br s, 1H)
-CH₂- ~5.8 ppm (d, 2H)~6.0 ppm (d, 2H)~5.8 ppm (d, 2H)~5.8 ppm (d, 2H)
Aniline-H ~6.7-7.2 ppm (m, 3H)~6.7-7.2 ppm (m, 3H)~6.8-7.3 ppm (m, 3H)~6.9-7.4 ppm (m, 3H)
Benzotriazole-H ~7.3-8.1 ppm (m, 4H)~7.8 ppm (m, 4H)~7.3-8.1 ppm (m, 4H)~7.3-8.1 ppm (m, 4H)

Note: These are predicted chemical shifts based on known data for similar structures. The exact values may vary depending on the solvent and other experimental conditions.

Analysis and Interpretation
  • N-1 vs. N-2 Isomerism: The most significant difference is expected in the chemical shifts of the methylene (-CH₂-) protons and the benzotriazole aromatic protons. In the N-1 isomer, the benzotriazole protons will appear as a more complex multiplet due to the asymmetry. In the N-2 isomer, due to its higher symmetry, the benzotriazole protons are expected to show a simpler AA'BB' system, appearing as two multiplets. The methylene protons in the N-2 isomer are typically shifted further downfield compared to the N-1 isomer.

  • Positional Isomerism on the Aniline Ring: The substitution pattern on the aniline ring will primarily affect the chemical shifts and coupling patterns of the aniline aromatic protons.

    • In the parent compound (5-chloro) , the aniline protons will likely appear as three distinct signals in the aromatic region.

    • For the 4-chloro isomer , the aromatic protons on the aniline ring will exhibit a different splitting pattern due to the change in their relative positions to the chloro and methoxy groups.

    • The 3-chloro isomer will again show a unique set of signals for the aniline protons, reflecting the altered electronic effects of the substituents.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The chemical shift of each carbon atom is highly sensitive to its electronic environment.

Experimental Protocol: ¹³C NMR Spectroscopy
  • Sample Preparation: Prepare a more concentrated sample (20-50 mg in ~0.7 mL of deuterated solvent) than for ¹H NMR.

  • Instrument Setup: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Use proton decoupling to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are crucial for quantitative accuracy.

  • Data Processing: Process the data similarly to ¹H NMR spectra.

Comparative ¹³C NMR Data (Predicted)
Carbon N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline N-(2H-benzotriazol-2-ylmethyl)-5-chloro-2-methoxyaniline N-(1H-benzotriazol-1-ylmethyl)-4-chloro-2-methoxyaniline N-(1H-benzotriazol-1-ylmethyl)-3-chloro-2-methoxyaniline
-OCH₃ ~56 ppm~56 ppm~56 ppm~57 ppm
-CH₂- ~50 ppm~58 ppm~50 ppm~50 ppm
Aniline-C ~110-150 ppm~110-150 ppm~110-150 ppm~110-150 ppm
Benzotriazole-C ~110-145 ppm~120-145 ppm~110-145 ppm~110-145 ppm

Note: These are predicted chemical shifts based on known data for similar structures.

Analysis and Interpretation
  • N-1 vs. N-2 Isomerism: The carbon of the methylene bridge (-CH₂-) in the N-2 isomer is expected to be significantly downfield compared to the N-1 isomer. Furthermore, due to the symmetry of the N-2 isomer, only two signals are expected for the four carbons of the benzene ring of the benzotriazole moiety, whereas the N-1 isomer will show four distinct signals.

  • Positional Isomerism on the Aniline Ring: The chemical shifts of the aromatic carbons in the aniline ring are highly dependent on the positions of the chloro and methoxy substituents. The carbon atom directly attached to the chlorine atom will experience a downfield shift, while the carbons ortho and para to the electron-donating methoxy and amino groups will be shifted upfield. These predictable shifts allow for the differentiation of the positional isomers.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the bonds.

Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation: Samples can be analyzed as a solid (using KBr pellet or ATR) or as a solution. For a KBr pellet, mix a small amount of the sample with dry KBr powder and press it into a thin, transparent disk.

  • Instrument Setup: Record the spectrum on an FT-IR spectrometer.

  • Data Acquisition: Acquire the spectrum typically in the range of 4000-400 cm⁻¹.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Comparative FT-IR Data (Predicted)

| Vibrational Mode | N-(1H-benzotriazol-1-ylmethyl)-5-chloro-2-methoxyaniline | N-(2H-benzotriazol-2-ylmethyl)-5-chloro-2-methoxyaniline | Positional Isomers | | :--- | :--- | :--- | :--- | :--- | | N-H stretch | ~3400 cm⁻¹ | ~3400 cm⁻¹ | ~3400 cm⁻¹ | | C-H stretch (aromatic) | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | ~3100-3000 cm⁻¹ | | C-H stretch (aliphatic) | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | ~2950-2850 cm⁻¹ | | C=C stretch (aromatic) | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | ~1600-1450 cm⁻¹ | | C-N stretch | ~1350-1250 cm⁻¹ | ~1350-1250 cm⁻¹ | ~1350-1250 cm⁻¹ | | C-O stretch (aryl ether) | ~1250 cm⁻¹ | ~1250 cm⁻¹ | ~1250 cm⁻¹ | | C-Cl stretch | ~800-600 cm⁻¹ | ~800-600 cm⁻¹ | ~800-600 cm⁻¹ |

Analysis and Interpretation

While the FT-IR spectra of all four isomers are expected to be broadly similar due to the presence of the same functional groups, subtle differences in the "fingerprint region" (below 1500 cm⁻¹) can be used for differentiation. The out-of-plane C-H bending vibrations in the aromatic region (900-650 cm⁻¹) are particularly sensitive to the substitution pattern on the benzene rings and can help distinguish between the positional isomers. The N-1 and N-2 isomers of benzotriazole may also exhibit slight differences in the vibrational frequencies of the triazole ring.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Detection: The separated ions are detected, and a mass spectrum is generated.

Comparative Mass Spectrometry Data
Compound Molecular Formula Molecular Weight Expected [M+H]⁺ (ESI)
All Isomers C₁₄H₁₃ClN₄O288.74 g/mol 289.08
Analysis and Interpretation

All four isomers will exhibit the same molecular ion peak, confirming their identical molecular formula. However, their fragmentation patterns upon ionization can differ, providing clues to their specific structures.

  • N-1 vs. N-2 Isomerism: The stability of the bond between the methylene group and the benzotriazole nitrogen may differ between the N-1 and N-2 isomers, potentially leading to different relative abundances of fragment ions. For instance, the loss of the benzotriazole moiety might be more or less favorable depending on the attachment point.

  • Positional Isomerism: While the primary fragmentation pathways are likely to be similar for the positional isomers (e.g., cleavage of the benzylic C-N bond), the relative intensities of certain fragment ions might vary due to the influence of the chloro and methoxy groups on bond stabilities and charge localization within the fragment ions. A characteristic fragmentation for these types of compounds is the cleavage of the CH₂-N bond, leading to the formation of the benzotriazolylmethyl cation (m/z 132) and the substituted aniline radical cation.

G cluster_workflow Spectroscopic Analysis Workflow Compound Compound NMR NMR Compound->NMR IR IR Compound->IR MS MS Compound->MS 1H_NMR 1H_NMR NMR->1H_NMR 13C_NMR 13C_NMR NMR->13C_NMR FT-IR FT-IR IR->FT-IR Mass_Spec Mass_Spec MS->Mass_Spec Data_Analysis Data_Analysis 1H_NMR->Data_Analysis 13C_NMR->Data_Analysis FT-IR->Data_Analysis Mass_Spec->Data_Analysis Structure_Elucidation Structure_Elucidation Data_Analysis->Structure_Elucidation

Sources

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